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  • Product: 1-Formylpiperidine-4-carbonitrile
  • CAS: 1176419-76-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Formylpiperidine-4-carbonitrile: A Versatile Intermediate in Modern Synthesis

Introduction In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as one of the most ubiquitous and vital heterocyclic motifs.[1][2][3] Its prevalence in numerous pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as one of the most ubiquitous and vital heterocyclic motifs.[1][2][3] Its prevalence in numerous pharmaceuticals and natural alkaloids underscores its importance as a privileged structure.[2] Within this class of compounds, 1-Formylpiperidine-4-carbonitrile emerges as a highly functionalized and versatile building block. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and its applications for researchers, scientists, and professionals in drug development. The strategic placement of a nitrile group and a formyl-protected nitrogen atom makes this compound an ideal intermediate for constructing complex molecular architectures and for the generation of compound libraries aimed at discovering new therapeutic agents.

Chemical Structure and Identification

1-Formylpiperidine-4-carbonitrile, systematically named piperidine-1-carbaldehyde-4-carbonitrile, possesses a piperidine ring substituted at the 4-position with a nitrile group (-C≡N) and at the 1-position (the nitrogen atom) with a formyl group (-CHO). The formyl group serves as a simple and effective protecting group for the secondary amine, rendering it neutral and unreactive under many conditions while allowing for selective reactions at the nitrile functionality.

Figure 1: Chemical structure of 1-Formylpiperidine-4-carbonitrile.

Physicochemical Properties

The physical and chemical properties of 1-Formylpiperidine-4-carbonitrile are essential for its handling, storage, and application in synthesis. The data below has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 1176419-76-3[4][5]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
Appearance Predicted: White to off-white solid or oil
Boiling Point Predicted: >250 °C (decomposition likely)
Melting Point Not available
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF)
Density Predicted: ~1.1 g/cm³

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of 1-Formylpiperidine-4-carbonitrile involves the N-formylation of the commercially available precursor, piperidine-4-carbonitrile. Various methods exist for the formylation of amines.[5][6][7][8] A practical and high-yielding laboratory-scale procedure utilizes formic acid, which acts as both the reagent and a catalyst, with azeotropic removal of water to drive the reaction to completion.

Synthesis_Workflow start Start: Piperidine-4-carbonitrile + Formic Acid in Toluene reflux Reaction: Heat to reflux with Dean-Stark trap (4-9 h) start->reflux Step 1 workup Work-up: Cool, wash with aq. NaHCO₃ and brine reflux->workup Step 2 isolation Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate workup->isolation Step 3 purification Purification (Optional): Flash column chromatography or distillation isolation->purification Step 4 product Final Product: 1-Formylpiperidine-4-carbonitrile purification->product

Figure 2: General workflow for the synthesis of 1-Formylpiperidine-4-carbonitrile.
Experimental Protocol: N-Formylation using Formic Acid

This protocol is adapted from established procedures for the N-formylation of amines.[6]

Materials:

  • Piperidine-4-carbonitrile (1.0 eq)

  • Aqueous Formic Acid (85-90%, 1.2 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, reflux condenser, and standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add piperidine-4-carbonitrile (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add aqueous formic acid (1.2 eq) to the stirring solution at room temperature.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-9 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess formic acid) and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude 1-Formylpiperidine-4-carbonitrile can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Causality and Expertise:

  • Choice of Reagent: Formic acid is an inexpensive, readily available, and effective formylating agent. The use of an aqueous solution is practical and avoids the need for strictly anhydrous conditions.[6]

  • Azeotropic Removal of Water: The reaction between an amine and a carboxylic acid to form an amide is a reversible equilibrium. By using a Dean-Stark trap with toluene, the water produced as a byproduct is continuously removed, shifting the equilibrium towards the product and ensuring a high conversion rate, a classic and robust technique in organic synthesis.[6]

  • Basic Work-up: The wash with sodium bicarbonate is crucial to remove any unreacted formic acid, which could otherwise complicate purification and potentially cause product degradation over time.

Applications in Research and Drug Development

The true value of 1-Formylpiperidine-4-carbonitrile lies in its utility as a bifunctional synthetic intermediate. The piperidine ring is a core structure in a vast number of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2]

  • Scaffold for Library Synthesis: The formyl group provides temporary protection of the piperidine nitrogen, allowing chemists to perform a wide range of transformations on the nitrile group or other parts of the molecule. Subsequent de-formylation under acidic or basic conditions reveals the free secondary amine, which can then be functionalized through reactions like alkylation, acylation, or reductive amination. This two-stage functionalization strategy is powerful for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

  • Precursor to 4-Substituted Piperidines: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. Each of these transformations opens up new avenues for molecular elaboration. For example, the reduction to 1-formyl-4-(aminomethyl)piperidine provides a key building block for introducing a piperidinemethylamino moiety into a target molecule.

  • Analogy to Key Pharmaceutical Intermediates: The synthesis of the potent synthetic opioid pethidine relies on the intermediate 1-methyl-4-phenyl-4-piperidinecarbonitrile.[9][10] This highlights the established importance of the 4-cyanopiperidine core in CNS-active compounds. 1-Formylpiperidine-4-carbonitrile provides a protected version of this core, enabling its incorporation into more complex structures before the final N-alkylation step.

Spectroscopic Data Analysis (Self-Validation)

Verifying the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic signatures for 1-Formylpiperidine-4-carbonitrile, based on the analysis of its functional groups.

Technique Expected Observations Reference(s) for Interpretation
¹H NMR Formyl Proton (CHO): A singlet around δ 8.0-8.2 ppm. Piperidine Protons (CH₂): A series of complex multiplets between δ 1.8-4.0 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be the most downfield. Piperidine Proton (CH): A multiplet for the proton at the 4-position (adjacent to the nitrile) around δ 2.8-3.2 ppm.[11][12]
¹³C NMR Formyl Carbonyl (C=O): A peak around δ 160-165 ppm. Nitrile Carbon (C≡N): A peak in the range of δ 118-122 ppm. Piperidine Carbons (CH₂): Peaks in the aliphatic region, typically δ 25-50 ppm. Piperidine Carbon (CH): A peak for the carbon at the 4-position around δ 25-30 ppm.[11][13]
IR Spectroscopy C=O Stretch (Amide): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ (characteristic of a tertiary amide).[14][15] C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ for a saturated nitrile.[16][17][18][19] C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[14][15][20][16][17][18][19]

Safety, Handling, and Storage

While a specific safety data sheet for 1-Formylpiperidine-4-carbonitrile is not widely available, hazard information can be inferred from related compounds such as N-Formylpiperidine and various nitriles.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4][21][22][23] Avoid contact with skin, eyes, and clothing.[4][21][23]

  • Hazards: Expected to be harmful if swallowed or in contact with skin, and may cause serious eye irritation, analogous to N-formylpiperidine.[4][21][23] Nitrile-containing compounds can be toxic.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) is a valuable and strategically designed synthetic intermediate. Its bifunctional nature, combining a protected amine with a versatile nitrile group on the robust piperidine scaffold, offers chemists a powerful tool for the synthesis of complex, biologically active molecules. The straightforward and efficient synthesis presented herein, coupled with its broad potential applications, establishes this compound as a key player in the toolkit of medicinal and organic chemists aiming to accelerate the drug discovery process.

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • NMR Predictor - Documentation. ChemAxon. [Link]

  • CN1154963A - Preparation method for n-formyl piperidine and homologs thereof.
  • Kharitonov, D., et al. (2022).
  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [Link]

  • Kim, J., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683.
  • Request PDF: A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. ResearchGate. [Link]

  • The Carbonyl Group, Part I: Introduction. (2017, September 1). Spectroscopy Online. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20003.
  • Wang, Y., et al. (2024). Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study. Chemical Engineering Journal, 480, 148201.
  • IR Spectroscopy of Hydrocarbons. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). Bovine Metabolome Database. [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. [Link]

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile. LookChem. [Link]

  • Request PDF: Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. [Link]

  • ChemScene Product List. ChemBuyersGuide.com. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). The Astrophysical Journal Supplement Series, 109, 489-506.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025, January 3). Scientific Reports.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 20). Rice University. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • N-Formylpiperidine: Your Key to Efficient Pharmaceutical Intermediate Synthesis. (2026, March 15). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

Sources

Exploratory

Dual-Functional Mastery: The Mechanism of Action and Synthetic Utility of 1-Formylpiperidine-4-carbonitrile in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern organic synthesis and medicinal chemistry, bifunctional building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern organic synthesis and medicinal chemistry, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) stands out as a highly versatile scaffold[1]. By featuring both an N-formyl protecting/activating group and a reactive 4-carbonitrile moiety, this compound allows for orthogonal synthetic manipulations. This whitepaper provides an in-depth mechanistic analysis of its reactivity, details field-proven protocols for chemoselective transformations, and establishes a self-validating framework for its application in drug discovery.

Structural and Electronic Profiling

The synthetic utility of 1-formylpiperidine-4-carbonitrile is rooted in its electronic distribution. The N-formyl group is an electron-withdrawing amide that delocalizes the nitrogen lone pair, thereby deactivating the piperidine ring against unwanted oxidation or electrophilic attack. Conversely, the 4-carbonitrile group is a highly electrophilic sp-hybridized carbon center, primed for nucleophilic addition or controlled reduction.

Table 1: Physicochemical and Structural Parameters
ParameterValue / CharacteristicMechanistic Implication
Chemical Formula C₇H₁₀N₂OLow molecular weight enables high atom economy in coupling reactions.
N-Formyl Group Amide (-N-CHO)Stable to mild bases and catalytic hydrogenation; reactive toward strong hydrides and POCl₃.
4-Carbonitrile Group Nitrile (-C≡N)Susceptible to nucleophilic attack (Grignard) and reduction to primary amines.
Orthogonality HighAllows sequential functionalization without complex protection/deprotection cycles.

Mechanistic Pathways of the N-Formyl Group

The N-formyl moiety is not merely a passive protecting group; it is a dynamic participant in several critical synthetic pathways.

The Vilsmeier-Haack Formyl Transfer

N-Formylpiperidines are highly effective reagents in Vilsmeier-Haack formylations[2]. When treated with an activating agent such as phosphorus oxychloride (POCl₃), the N-formyl oxygen attacks the phosphorus, generating a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This species readily undergoes electrophilic aromatic substitution with electron-rich arenes. The piperidine ring acts as an excellent leaving group during the subsequent aqueous workup, yielding the formylated arene and liberating the free piperidine[2].

Reductive N-Methylation

In medicinal chemistry, converting a secondary amine to an N-methyl tertiary amine is a standard strategy to modulate lipophilicity and membrane permeability. The N-formyl group can be directly reduced to an N-methyl group using hydroboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or silane-based reducing agents[3]. The mechanism involves the nucleophilic attack of the hydride on the formyl carbonyl, followed by the elimination of the oxygen species and a second hydride transfer[3].

NFormyl A 1-Formylpiperidine- 4-carbonitrile B Chloroiminium Ion (Vilsmeier Reagent) A->B POCl3 (Activation) D N-Methyl Piperidine Derivative A->D 9-BBN or Silanes (Reduction) E Free Piperidine (Deprotected) A->E Acid/Base (Hydrolysis) C Formylated Substrate B->C Ar-H (Electrophilic Attack)

Mechanistic divergence of the N-formyl group in organic synthesis.

Mechanistic Pathways of the 4-Carbonitrile Group

The 4-carbonitrile group serves as the primary vector for extending the molecular scaffold, particularly in the synthesis of complex heterocycles and anti-infective agents.

Controlled Reduction to Aminomethyl

Reducing the nitrile group yields a 4-(aminomethyl)piperidine motif, a critical pharmacophore in the development of antiplasmodium agents (e.g., quinoline-piperidine scaffolds) and spiro heterocycles[4],[5]. The fundamental mechanistic challenge here is chemoselectivity. Strong hydride donors like LiAlH₄ will indiscriminately reduce both the nitrile and the N-formyl group. To preserve the formyl group, catalytic hydrogenation must be employed.

Nucleophilic Addition and Cross-Coupling

The electrophilic carbon of the nitrile group readily accepts nucleophiles. Grignard reagents (RMgX) attack the nitrile to form an intermediate imine salt, which upon acidic hydrolysis yields a ketone. Furthermore, intact piperidine-4-carbonitrile derivatives are frequently utilized in advanced aminosulfonylation reactions to construct complex sulfonamides, acting as robust nucleophiles when the piperidine nitrogen is deprotected[6].

Nitrile Start 4-Carbonitrile Group (-CN) Reduction Primary Amine (-CH2NH2) Start->Reduction Raney Ni, H2, NH3 (Selective Reduction) Addition Ketone (-C(=O)R) Start->Addition 1. RMgX (Grignard) 2. H3O+ Hydrolysis Carboxylic Acid (-COOH) Start->Hydrolysis H2O, Strong Acid/Base (Reflux)

Synthetic transformations of the 4-carbonitrile motif.

Experimental Protocol: Self-Validating Selective Hydrogenation

To demonstrate the practical application of this compound, we detail a highly optimized, self-validating protocol for the chemoselective reduction of 1-formylpiperidine-4-carbonitrile to 1-formyl-4-(aminomethyl)piperidine .

Objective: Reduce the -C≡N group to -CH₂NH₂ while leaving the -CHO group completely intact.

Step-by-Step Methodology
  • Reaction Setup: Charge a high-pressure Parr reactor with 1-formylpiperidine-4-carbonitrile (10.0 mmol) dissolved in 30 mL of methanolic ammonia (7M NH₃ in MeOH).

    • Causality: Nitrile reduction proceeds via a highly reactive imine intermediate (-CH=NH). Free primary amines generated in the reaction can attack this imine, leading to unwanted secondary amine dimers. The excess NH₃ shifts the equilibrium, outcompeting the product for the imine and strictly enforcing primary amine formation.

  • Catalyst Addition: Add 1.0 g of Raney Nickel (aqueous slurry, pre-washed 3x with MeOH to remove water).

    • Causality: Raney Nickel exhibits superior chemoselectivity for nitrile reduction at moderate pressures compared to Palladium on Carbon (Pd/C), which can sometimes trigger unwanted hydrogenolysis or ring-opening side reactions.

  • Pressurization: Seal the reactor, purge with Argon (3x), and pressurize with H₂ gas to 50 psi. Stir vigorously at 25°C for 12 hours.

  • In-Process Self-Validation (Crucial Step): Vent the H₂ gas safely. Extract a 0.5 mL aliquot, filter through a micro-syringe filter, and concentrate.

    • Validation Metric: Run an FT-IR spectrum. The sharp -C≡N stretch at ~2250 cm⁻¹ must be completely absent. The strong C=O stretch of the formyl amide at ~1660 cm⁻¹ must remain intact. If the nitrile peak persists, re-pressurize and continue for 4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite under an Argon blanket. (Safety Warning: Raney Nickel is highly pyrophoric; do not allow the filter cake to dry). Wash the cake with MeOH (2 x 20 mL).

  • Isolation & Final Validation: Concentrate the filtrate in vacuo.

    • Validation Metric: ¹H NMR (CDCl₃) will show the preservation of the formyl proton as a distinct singlet at ~8.0 ppm (1H), and the appearance of the new aminomethyl protons as a doublet at ~2.6 ppm (2H).

Quantitative Data: Reagent Selection and Yield Optimization

Selecting the correct reagent is paramount when working with bifunctional molecules. Table 2 summarizes the optimized conditions for directing the reactivity of 1-formylpiperidine-4-carbonitrile.

Table 2: Reagent Compatibility and Chemoselectivity
Target Functional GroupReagent & ConditionsChemoselectivityTypical YieldMechanistic Rationale
4-(Aminomethyl) Raney Ni, H₂, NH₃/MeOH (50 psi)High (Formyl preserved)85-90%Ni favors nitrile reduction; NH₃ suppresses dimerization.
1-Methyl-4-(aminomethyl) LiAlH₄, THF, RefluxLow (Both reduced)75-80%Strong hydride donor indiscriminately reduces both the nitrile and the amide.
4-Carboxylic Acid 6M HCl, Reflux (100°C)Low (Formyl cleaved)~90%Acidic hydrolysis converts -CN to -COOH and concurrently cleaves the N-formyl amide to the free amine.
N-Methylpiperidine-4-carbonitrile 9-BBN, DMSO, Toluene (RT)High (Nitrile preserved)80-85%Hydroboranes selectively reduce amides over nitriles under targeted catalytic conditions[3].

Conclusion

1-Formylpiperidine-4-carbonitrile is a masterclass in orthogonal synthetic design. By understanding the disparate electronic nature of its two functional groups, synthetic chemists can deploy it as a Vilsmeier reagent, a precursor to N-methylated drug scaffolds, or a foundation for complex spiro-heterocycles. The protocols and mechanistic rationale provided herein ensure that researchers can manipulate this molecule with high chemoselectivity, maximizing yield and minimizing downstream purification bottlenecks.

References

  • Title: 1-Formylpiperidine-4-carbonitrile | High-Purity Building Block Source: benchchem.com URL: 1

  • Title: The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent Source: nbinno.com URL: 2

  • Title: The DMSO-Catalyzed CO2 Reduction with 9-BBN as a Source for the Selective N-Formylation, Room Temperature N-Methylation of Amines, N-Hydroxymethylation of Heterocycles, and C–N Couplings Source: acs.org URL: 3

  • Title: Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: nih.gov URL: 4

  • Title: Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate Source: acs.org URL: 6

  • Title: Full article: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies Source: tandfonline.com URL: 5

Sources

Foundational

An In-depth Technical Guide to Assessing the Thermodynamic Stability of 1-Formylpiperidine-4-carbonitrile at Room Temperature

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-Formylpiperidine-4-carbonitrile, a key intermediate in ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-Formylpiperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis. In the absence of direct published stability data for this specific molecule, this document outlines a robust, scientifically-grounded strategy based on established principles of physical organic chemistry and regulatory expectations for stability testing. We detail a multi-faceted approach encompassing molecular structure analysis, thermal characterization, forced degradation studies, and the development of a stability-indicating analytical method. The methodologies described herein are designed to elucidate potential degradation pathways, identify degradation products, and ultimately establish a reliable stability profile for 1-Formylpiperidine-4-carbonitrile under ambient storage conditions. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the stability characteristics of this and structurally related compounds.

Introduction: The Imperative of Stability in Pharmaceutical Intermediates

The journey of a drug from discovery to market is contingent upon the chemical and physical integrity of its constituent molecules. 1-Formylpiperidine-4-carbonitrile represents a class of substituted heterocyclic compounds that serve as versatile building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The thermodynamic stability of such an intermediate is not a trivial academic curiosity; it is a critical parameter that dictates its viability in a manufacturing setting. A stable intermediate ensures consistency in reaction yields, purity of the final API, and predictable process control. Conversely, an unstable intermediate can lead to the formation of impurities, compromised batch quality, and potential safety concerns.

This guide provides a first-principles approach to characterizing the room temperature stability of 1-Formylpiperidine-4-carbonitrile. By systematically probing its vulnerabilities to common environmental and process-related stresses, we can construct a comprehensive stability profile. This profile is essential for defining appropriate storage conditions, handling procedures, and shelf-life, thereby ensuring its quality and performance in downstream applications.

Molecular Structure Analysis and Predicted Degradation Pathways

The thermodynamic stability of a molecule is intrinsically linked to its chemical structure. 1-Formylpiperidine-4-carbonitrile possesses three key functional groups that are likely to influence its stability: a tertiary amide (the N-formyl group), a nitrile, and a saturated piperidine ring.

  • N-Formyl Group (Tertiary Amide): Amides are generally stable, but can undergo hydrolysis under either acidic or basic conditions. The formyl group, in particular, can be susceptible to cleavage to yield piperidine-4-carbonitrile and formic acid.

  • Nitrile Group: The nitrile functional group is relatively robust but can be hydrolyzed to a carboxylic acid or an amide intermediate under forceful acidic or basic conditions.[1][2][3] This would result in the formation of 1-formylpiperidine-4-carboxylic acid or 1-formylpiperidine-4-carboxamide, respectively.

  • Piperidine Ring: Saturated heterocyclic rings like piperidine are generally stable. However, the tertiary amine character of the nitrogen atom within the formamide linkage could be susceptible to oxidation, potentially forming an N-oxide, although this is less likely under ambient conditions compared to hydrolysis.

These predicted pathways form the basis for designing a comprehensive forced degradation study to identify the likely impurities that could arise during storage or processing.

cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) cluster_ox Oxidation ([O]) parent 1-Formylpiperidine-4-carbonitrile deg_acid_amide Piperidine-4-carbonitrile + Formic Acid parent->deg_acid_amide Amide Cleavage deg_acid_nitrile 1-Formylpiperidine-4-carboxylic acid parent->deg_acid_nitrile Nitrile Hydrolysis deg_base_amide Piperidine-4-carbonitrile + Formate parent->deg_base_amide Amide Cleavage deg_base_nitrile 1-Formylpiperidine-4-carboxylate parent->deg_base_nitrile Nitrile Hydrolysis deg_ox N-Oxide Derivatives parent->deg_ox

Predicted degradation pathways for 1-Formylpiperidine-4-carbonitrile.

Methodologies for a Comprehensive Stability Assessment

A thorough stability assessment involves a combination of thermal analysis, forced degradation studies, and long-term testing under controlled conditions.

Thermal Analysis

Thermal analysis provides foundational data on the material's behavior at elevated temperatures. It helps to establish the upper-temperature limits for handling and storage and can reveal information about purity and solid-state form.[4][5]

Table 1: Thermal Analysis Protocols

TechniqueProtocolPurpose
Differential Scanning Calorimetry (DSC) 1. Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. 2. Use an empty, sealed pan as a reference. 3. Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above any expected transitions (e.g., 250 °C). 4. Record the heat flow versus temperature.To determine the melting point, heat of fusion, and detect any polymorphic transitions or other thermal events.[6][7]
Thermogravimetric Analysis (TGA) 1. Accurately weigh 5-10 mg of the sample onto a tared TGA pan. 2. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. 3. Continue heating to a high temperature (e.g., 500 °C) to ensure complete decomposition. 4. Record the mass loss as a function of temperature.To determine the onset temperature of thermal decomposition and to quantify any loss of volatiles (e.g., residual solvent, water).
Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of a stability assessment.[8] By subjecting the compound to conditions more severe than it would typically encounter, we can rapidly identify potential degradation products and establish the specificity of our analytical methods.[9][10] These studies are critical for developing a "stability-indicating" method.[11][12]

G cluster_prep cluster_stress cluster_analysis Sample 1-Formylpiperidine-4-carbonitrile (Solid & Solution) Acid Acidic (e.g., 0.1 M HCl, 60°C) Sample->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Sample->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Sample->Oxidation Photo Photolytic (ICH Q1B) Sample->Photo Thermal Thermal (e.g., 80°C) Sample->Thermal HPLC HPLC-PDA Analysis (Quantify Parent & Degradants) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS For peak identification

Workflow for forced degradation studies.

Table 2: Forced Degradation Experimental Protocols

Stress ConditionProtocolRationale
Acidic Hydrolysis 1. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). 2. Add an equal volume of 0.1 M HCl. 3. Heat the solution at 60°C for a defined period (e.g., 24 hours), taking samples at intermediate time points. 4. Neutralize samples before analysis.To assess susceptibility to acid-catalyzed hydrolysis of the amide and nitrile groups.
Basic Hydrolysis 1. Prepare a solution of the compound (e.g., 1 mg/mL). 2. Add an equal volume of 0.1 M NaOH. 3. Maintain at 60°C for a defined period (e.g., 24 hours), taking samples at intermediate time points. 4. Neutralize samples before analysis.To assess susceptibility to base-catalyzed hydrolysis of the amide and nitrile groups.
Oxidative Degradation 1. Prepare a solution of the compound (e.g., 1 mg/mL). 2. Add a solution of hydrogen peroxide (e.g., 3% H₂O₂). 3. Store at room temperature for a defined period (e.g., 24 hours), protected from light. 4. Analyze samples directly.To evaluate the compound's sensitivity to oxidation.
Photostability 1. Expose the solid compound and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines.[13][14][15] 2. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.[16][17] 3. A dark control sample should be stored under the same temperature conditions.To determine if the compound is light-sensitive, which would necessitate light-protective packaging and handling.
Thermal Degradation 1. Store the solid compound in a controlled temperature oven (e.g., 80°C). 2. Prepare a solution of the compound and store it at a lower elevated temperature (e.g., 60°C). 3. Analyze samples at defined time points.To assess the stability of the compound in both the solid state and in solution at elevated temperatures.
Long-Term Stability Study at Room Temperature

While forced degradation provides a rapid assessment of stability, a long-term study under intended storage conditions is required to establish a true shelf-life.

Protocol:

  • Package the solid 1-Formylpiperidine-4-carbonitrile in a suitable, inert container.

  • Store the samples in a calibrated stability chamber maintained at 25 °C ± 2 °C and 60% RH ± 5% RH .

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze each sample in triplicate for appearance, assay (purity), and degradation products using the validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

The quantitative backbone of any stability study is a validated analytical method that can accurately measure a decrease in the parent compound while simultaneously detecting and quantifying any degradation products formed.[18][19] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[20]

Workflow for stability-indicating HPLC method development.

Protocol for HPLC Method Development:

  • Column Selection: Start with a robust, reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: Use a combination of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol.

  • Detector: A Photodiode Array (PDA) detector is crucial. It allows for the detection of the analyte at its optimal wavelength and provides spectral data to assess peak purity.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) on a mixture of the stressed samples to visualize all potential degradation products.

  • Method Optimization: Adjust the mobile phase pH, organic modifier, and gradient profile to achieve baseline separation (>1.5) between the parent peak and all degradation product peaks.

  • Peak Identification: For any significant degradation products, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information, which is critical for structural elucidation.

Data Presentation and Interpretation

All quantitative results should be systematically tabulated to facilitate analysis and comparison.

Table 3: Example Stability Data Summary

Stress Condition / Time PointAppearanceAssay (%)Individual Unspecified Impurity (%)Total Impurities (%)
Initial (T=0) White Crystalline Solid99.8< 0.050.2
Acid Hydrolysis (24h) Solution turns yellow85.3RRT 0.8: 12.1% RRT 1.2: 2.0%14.7
Base Hydrolysis (24h) Colorless Solution90.1RRT 0.7: 8.5%9.9
Oxidation (24h) Colorless Solution98.5RRT 1.5: 0.8%1.5
25°C/60%RH (12 Months) White Crystalline Solid99.6< 0.050.4

RRT = Relative Retention Time

Conclusion

The thermodynamic stability of 1-Formylpiperidine-4-carbonitrile at room temperature cannot be assumed; it must be empirically determined through a rigorous and systematic scientific investigation. This guide has detailed a comprehensive strategy for achieving this. By combining thermal analysis, forced degradation studies under a variety of stress conditions, and long-term stability testing, a complete picture of the molecule's intrinsic stability can be developed. The cornerstone of this effort is the development and validation of a stability-indicating HPLC method, which provides the quantitative data necessary to make informed decisions about the compound's storage, handling, and shelf-life. The successful execution of this plan will ensure the quality and reliability of 1-Formylpiperidine-4-carbonitrile as a critical intermediate in the pharmaceutical development pipeline.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). URL: [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development.
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis (TGA/DSC). Retrieved from [Link]

  • Rhodia. (2005).
  • ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • European Medicines Agency. (1998). Note for Guidance on the Photostability Testing of New Active Substances and Medicinal Products (CPMP/ICH/279/95). Retrieved from [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Certified Laboratories. (2024). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Torontech Inc. (2023). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality by design approach for simultaneous determination of doripenemic acid, assay, and organic impurities of doripenem in pharmaceuticals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • Popat, G. M., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Scientia Pharmaceutica, 81(1), 159–172.
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Derivatization of 1-Formylpiperidine-4-carbonitrile

Abstract 1-Formylpiperidine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a formylated piperidine ring and a cyano...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Formylpiperidine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a formylated piperidine ring and a cyano group at the C4 position, offers multiple reaction sites for chemical modification. The formyl group serves as a practical protecting group for the piperidine nitrogen, allowing for selective reactions at the nitrile functionality. This guide provides a comprehensive overview of the primary synthesis pathways for 1-Formylpiperidine-4-carbonitrile and details the synthetic routes to its key derivatives, including amines, carboxylic acids, and tetrazoles. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a discussion of the strategic considerations in the synthesis of these valuable compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is attributed to its ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and the ability to engage in specific binding interactions with biological targets.[1][3] 1-Formylpiperidine-4-carbonitrile, in particular, serves as a crucial intermediate. The formyl group acts as a readily cleavable protecting group for the secondary amine, while the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

This guide will first detail the most common and efficient methods for the synthesis of the core molecule, 1-Formylpiperidine-4-carbonitrile. Subsequently, it will explore the synthesis of high-value derivatives, providing the scientific rationale and detailed experimental procedures necessary for their successful preparation in a laboratory setting.

Synthesis of the Core Compound: 1-Formylpiperidine-4-carbonitrile

The most direct and common approach to synthesizing 1-Formylpiperidine-4-carbonitrile is through the N-formylation of piperidine-4-carbonitrile. This method is efficient and utilizes readily available starting materials.

Key Synthesis Pathway: N-Formylation of Piperidine-4-carbonitrile

The formylation of the secondary amine of piperidine-4-carbonitrile is the critical step. While various formylating agents exist, a mixture of formic acid and acetic anhydride is often employed as a highly effective and convenient method. This combination generates a mixed anhydride in situ, which is a potent acylating agent.

Rationale for Experimental Choices:

  • Formic Acid/Acetic Anhydride: This combination provides a more reactive formylating species than formic acid alone, allowing the reaction to proceed under milder conditions and often with higher yields.

  • Temperature Control: The initial mixing is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction between formic acid and acetic anhydride. The reaction is then allowed to warm to room temperature to ensure complete conversion.

  • Aqueous Workup: The workup procedure with sodium bicarbonate is essential to neutralize the excess acids and facilitate the extraction of the neutral product into an organic solvent.

Experimental Protocol: Synthesis of 1-Formylpiperidine-4-carbonitrile

Materials:

  • Piperidine-4-carbonitrile

  • Formic acid (≥95%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carbonitrile (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the solution, followed by the dropwise addition of formic acid (1.5 eq), maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-Formylpiperidine-4-carbonitrile as a white to off-white solid.

Data Presentation
ParameterTypical Value
Yield 85-95%
Physical State White to off-white solid
Purity (by NMR/LC-MS) >98%
Synthesis Workflow Diagram

Synthesis_of_1-Formylpiperidine-4-carbonitrile Start Piperidine-4-carbonitrile Reagents HCOOH / Ac₂O DCM, 0 °C to RT Start->Reagents Formylation Workup Aqueous NaHCO₃ Workup Extraction & Purification Reagents->Workup Product 1-Formylpiperidine-4-carbonitrile Workup->Product

Caption: N-Formylation of Piperidine-4-carbonitrile.

Synthesis of Key Derivatives

The synthetic utility of 1-Formylpiperidine-4-carbonitrile lies in the diverse transformations of its nitrile group. The following sections detail the synthesis of primary amines, carboxylic acids, and tetrazoles, which are common and valuable derivatives in drug discovery.

Derivative I: 1-Formyl-4-(aminomethyl)piperidine (Nitrile Reduction)

The reduction of the nitrile to a primary amine is a fundamental transformation that introduces a basic nitrogen center, which is often crucial for pharmacological activity.

Rationale for Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[4][5] Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is an alternative method.[6] The choice of reagent can depend on the presence of other functional groups in the molecule.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required for LiAlH₄ reductions due to the reagent's high reactivity with protic solvents.

  • Workup: A careful, sequential workup (e.g., Fieser workup with water, then NaOH solution) is critical to safely quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for easier filtration and product isolation.

3.1.1. Experimental Protocol: Reduction of 1-Formylpiperidine-4-carbonitrile

Materials:

  • 1-Formylpiperidine-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 1-Formylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow, sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield 1-Formyl-4-(aminomethyl)piperidine.

3.1.2. Derivatization Pathway Diagram

Nitrile_Reduction Start 1-Formylpiperidine-4-carbonitrile Reagents 1. LiAlH₄, THF 2. H₂O, NaOH(aq) Start->Reagents Reduction Product 1-Formyl-4-(aminomethyl)piperidine Reagents->Product

Caption: Synthesis of the primary amine derivative.

Derivative II: 1-Formylpiperidine-4-carboxylic Acid (Nitrile Hydrolysis)

Hydrolysis of the nitrile group provides a carboxylic acid functionality, which can serve as a handle for amide bond formation or as a key pharmacophoric element.

Rationale for Experimental Choices:

  • Hydrolysis Conditions: Both acidic and basic conditions can effect the hydrolysis of nitriles to carboxylic acids.[7][8][9][10] Basic hydrolysis, using a strong base like NaOH or KOH, is often preferred as it tends to be cleaner and avoids the formation of ammonium salts that can complicate purification under acidic conditions.[8][9]

  • Elevated Temperature: The hydrolysis of a nitrile is typically slow at room temperature. Heating the reaction mixture to reflux is necessary to drive the reaction to completion in a reasonable timeframe.[8][9]

  • Acidification: After basic hydrolysis, the product exists as the carboxylate salt. Acidification with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the neutral carboxylic acid product.[8][9]

3.2.1. Experimental Protocol: Hydrolysis of 1-Formylpiperidine-4-carbonitrile

Materials:

  • 1-Formylpiperidine-4-carbonitrile

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 1-Formylpiperidine-4-carbonitrile (1.0 eq), water, and sodium hydroxide (3.0-5.0 eq).

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction should be monitored for the evolution of ammonia gas (use appropriate ventilation) and by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate should form.

  • Stir the cold suspension for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove inorganic salts.

  • Dry the product under vacuum to yield 1-Formylpiperidine-4-carboxylic acid.

3.2.2. Derivatization Pathway Diagram

Nitrile_Hydrolysis Start 1-Formylpiperidine-4-carbonitrile Reagents 1. NaOH(aq), Reflux 2. HCl(aq) Start->Reagents Hydrolysis Product 1-Formylpiperidine-4-carboxylic Acid Reagents->Product

Caption: Synthesis of the carboxylic acid derivative.

Derivative III: Deformylation to Piperidine-4-carbonitrile

Removal of the N-formyl protecting group is a critical step to enable further functionalization of the piperidine nitrogen.

Rationale for Experimental Choices:

  • Acidic Conditions: The formyl group is an amide and can be hydrolyzed under acidic conditions. Refluxing in aqueous mineral acid, such as hydrochloric acid, is a standard and effective method for deformylation.

  • Reaction Monitoring: It is important to monitor the reaction to ensure complete removal of the formyl group without causing unwanted side reactions, such as hydrolysis of the nitrile group.

3.3.1. Experimental Protocol: Deformylation of 1-Formylpiperidine-4-carbonitrile

Materials:

  • 1-Formylpiperidine-4-carbonitrile

  • 6M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10M)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 1-Formylpiperidine-4-carbonitrile (1.0 eq) in 6M HCl.

  • Heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis confirms the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C.

  • Carefully basify the solution to pH > 12 by the slow addition of concentrated NaOH solution.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperidine-4-carbonitrile.

3.3.2. Derivatization Pathway Diagram

Deformylation Start 1-Formylpiperidine-4-carbonitrile Reagents 1. 6M HCl, Reflux 2. NaOH(aq) Start->Reagents Deformylation Product Piperidine-4-carbonitrile Reagents->Product

Caption: Removal of the N-formyl protecting group.

Conclusion

1-Formylpiperidine-4-carbonitrile is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. The straightforward synthesis of the core structure and the reliable protocols for its derivatization into amines, carboxylic acids, and other functional groups provide a robust platform for the construction of complex molecular architectures. The methods described in this guide are well-established and scalable, offering researchers and drug development professionals a practical toolkit for accessing a wide range of novel piperidine-based compounds for biological screening and lead optimization.

References

  • Organic Syntheses. (n.d.). A-3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE.
  • CN1154963A. (1997). Prepn. method for n-formyl piperidine and homologs thereof. Google Patents.
  • Chudatemiya, V., Kikkawa, S., Hirayama, J., & Yamazoe, S. (2022). Yield of 1‐formylpiperidine during N‐formylation of piperidine in the... ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Allam, A., et al. (2008). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(5), o839.
  • Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. Retrieved from [Link]

  • CN105693596A. (2016). Preparation method of 1-benzyl-4-piperidine formaldehyde. Google Patents.
  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Formylpiperidine. Retrieved from [Link]

  • CN115124457B. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Retrieved from [Link]

  • US3542822A. (1970). Hydrolysis of nitriles to carboxylic acids. Google Patents.
  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐formylation of piperidine with methanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Molecules. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Wordpress. (2026). Nitrile Reduction. Retrieved from [Link]

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Foundational

Crystallographic Data and 3D Conformation of 1-Formylpiperidine-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary 1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Featuring both a highly reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Featuring both a highly reactive N-formyl group and a synthetically malleable 4-cyano moiety, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). For drug development professionals, understanding the precise three-dimensional conformation and solid-state crystallographic behavior of this molecule is paramount. The spatial orientation of the piperidine ring directly dictates the vectorization of its substituents, ultimately governing how derivative molecules interact with biological targets within a binding pocket.

This whitepaper provides an in-depth analysis of the conformational dynamics of 1-formylpiperidine-4-carbonitrile, synthesizing thermodynamic principles with empirical crystallographic data, and detailing the field-proven methodologies used to elucidate its 3D structure.

Molecular Architecture & Conformational Dynamics

The 3D conformation of 1-formylpiperidine-4-carbonitrile is governed by the interplay of two distinct functional groups attached to the six-membered piperidine core. Unlike simple cyclohexane derivatives, the presence of the heteroatom and the amide bond introduces complex electronic and steric variables[2].

The Piperidine Core and Nitrogen Planarity

The piperidine ring predominantly adopts a chair conformation to minimize both angular (Baeyer) strain and torsional (Pitzer) strain[2]. However, the nitrogen atom in 1-formylpiperidine-4-carbonitrile behaves differently than a standard secondary or tertiary amine. Due to the N-formyl group, the lone pair of electrons on the nitrogen atom is highly delocalized into the π∗ antibonding orbital of the adjacent carbonyl group.

This resonance effect imparts a partial double-bond character to the N–C(O) bond, forcing the nitrogen atom to adopt an sp2 hybridized, planar geometry rather than the typical sp3 pyramidal geometry. Consequently, the piperidine chair is slightly flattened at the nitrogen end, altering the trajectory of the adjacent axial and equatorial bonds.

Amide Rotamerism (E vs. Z Configurations)

The partial double-bond character of the N–C(O) bond severely restricts free rotation[3]. At room temperature, this restricted rotation traps the molecule in two distinct conformational isomers (rotamers): the E-rotamer and the Z-rotamer. In solution, these rotamers exchange slowly on the NMR timescale, often resulting in a doubling of signals in 1 H and 13 C NMR spectra[4]. The energy barrier to this rotation ( ΔG‡ ) typically ranges between 14 to 18 kcal/mol, making the rotameric state a critical factor when considering the molecule's overall shape during receptor binding.

The 4-Cyano Group: Axial vs. Equatorial Equilibrium

In substituted cyclohexanes and piperidines, the preference for a substituent to occupy the equatorial position over the sterically hindered axial position is quantified by its "A-value"[5]. The A-value represents the difference in Gibbs free energy ( ΔG ) between the axial and equatorial conformers.

Remarkably, the cyano (–C≡N) group has an exceptionally small A-value of approximately 0.2 kcal/mol[6]. This minimal steric demand is due to the linear, cylindrical symmetry of the nitrile π -system, which projects away from the ring and avoids severe 1,3-diaxial interactions with the axial protons at the C2 and C6 positions[6]. Because the energy difference is so marginal, 1-formylpiperidine-4-carbonitrile exists in a highly dynamic equilibrium where the cyano group readily flips between the axial and equatorial positions at room temperature.

Quantitative Thermodynamic Parameters

Table 1: Thermodynamic Parameters of Conformational Dynamics

ParameterValueCausality / Structural Origin
Cyano Group A-Value ~0.2 kcal/molCylindrical π -system minimizes 1,3-diaxial steric clashes.
Amide Rotational Barrier ( ΔG‡ ) 14 - 18 kcal/molResonance-induced partial double bond character of the N–C(O) bond.
Nitrogen Hybridization sp2 (Planar)Delocalization of the nitrogen lone pair into the carbonyl π∗ orbital.
Dominant Ring Conformation ChairMinimization of torsional and angle strain across the carbon skeleton.

Solid-State Crystallographic Behavior

While solution-phase dynamics are characterized by rapid chair flips and slow rotamer exchange, the solid-state structure of 1-formylpiperidine-4-carbonitrile is frozen into a single, highly ordered conformation dictated by crystal packing forces.

Because the A-value of the cyano group is so low (~0.2 kcal/mol), intramolecular steric preferences are easily overridden by intermolecular forces during crystallization. The solid-state conformation is primarily driven by the alignment of strong molecular dipoles—specifically, the highly polar N-formyl amide group and the strongly electron-withdrawing cyano group. Single-crystal X-ray diffraction (SCXRD) of related N-acyl-4-cyanopiperidines typically reveals a centrosymmetric space group (such as P21​/c ) which allows the strong dipoles of adjacent molecules to align in an antiparallel fashion, minimizing the overall electrostatic energy of the crystal lattice.

Table 2: Representative Crystallographic Parameters for N-Acyl-4-Cyanopiperidines

ParameterTypical RangeStructural Significance
Crystal System Monoclinic / TriclinicOptimizes dense packing for polar organic molecules.
Space Group P21​/c or P1ˉ Facilitates antiparallel, centrosymmetric packing of strong dipoles.
N–C(O) Bond Length 1.33 - 1.35 ÅConfirms partial double bond character (shorter than standard C-N single bond of 1.47 Å).
C≡N Bond Length 1.14 - 1.16 ÅValidates the standard triple bond length of the nitrile moiety.
C–N–C Bond Angle ~120°Empirically confirms the sp2 planar geometry of the piperidine nitrogen.

Experimental Protocols for Conformational Elucidation

To ensure scientific integrity, the structural claims discussed above must be empirically validated. Below are the self-validating protocols used by application scientists to determine both solution-phase dynamics and solid-state structures.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotamer Dynamics

Causality: At room temperature, the slow rotation of the amide bond results in distinct NMR peaks for the E and Z rotamers. By heating the sample, the thermal energy eventually overcomes the rotational barrier, causing the peaks to coalesce. The temperature at which this occurs ( Tc​ ) allows for the precise calculation of the activation energy ( ΔG‡ ), validating the electronic nature of the amide bond[4].

  • Sample Preparation: Dissolve 15–20 mg of highly pure 1-formylpiperidine-4-carbonitrile in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Baseline Acquisition: Acquire standard 1 H and 13 C NMR spectra at 298 K. Identify the distinct, doubled signals corresponding to the formyl proton (~8.0 ppm) of the E and Z rotamers. Measure the frequency difference ( Δν ) in Hz between these two peaks.

  • Variable Temperature Acquisition: Increment the NMR probe temperature in 10 K steps (from 298 K up to 390 K). Allow a strict 5-minute thermal equilibration period at each step before acquiring the spectrum to ensure sample homogeneity.

  • Coalescence Observation: Monitor the formyl proton signals. Record the exact coalescence temperature ( Tc​ ) where the two distinct peaks merge into a single, broad resonance.

  • Thermodynamic Calculation (Self-Validation): Apply the modified Eyring equation for an equally populated two-site exchange:

    ΔG‡=4.58×Tc​×[10.32+log(Tc​/kc​)] (where kc​=2​π⋅Δν​ ). The resulting value validates the restricted rotation model.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: To determine the exact atomic coordinates and bond lengths (e.g., proving nitrogen planarity), the molecule must be crystallized. Data collection is performed at cryogenic temperatures (100 K) to minimize the thermal vibration of atoms (Debye-Waller factors), which sharpens the electron density map and allows for the precise localization of lighter atoms like hydrogen.

  • Crystal Growth: Dissolve 50 mg of the compound in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate). Carefully layer a non-polar antisolvent (e.g., hexanes) on top. Allow the system to stand at 4 °C for slow diffusion, yielding X-ray quality single crystals over 3–7 days.

  • Crystal Mounting: Under a polarized light microscope, select a crystal with optimal dimensions (roughly 0.2 × 0.2 × 0.1 mm) and uniform extinction. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer, which is continuously bathed in a 100 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using a microfocus X-ray source (Cu-K α , λ = 1.54184 Å). Collect diffraction frames over a full sphere of data using an area detector.

  • Structure Solution and Refinement (Self-Validation): Integrate the diffraction data and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL). Validation: The protocol is self-validating; a final R-factor ( R1​ ) of < 5% confirms that the calculated structural model accurately represents the empirical diffraction data.

Visualizations

Conformational Equilibrium Dynamics

ConformationalDynamics Z_Eq Z-Rotamer (Equatorial -CN) Z_Ax Z-Rotamer (Axial -CN) Z_Eq->Z_Ax Chair Flip (Fast) E_Eq E-Rotamer (Equatorial -CN) Z_Eq->E_Eq Amide Rotation (Slow) E_Ax E-Rotamer (Axial -CN) Z_Ax->E_Ax Amide Rotation (Slow) E_Eq->E_Ax Chair Flip (Fast)

Caption: Conformational equilibrium of 1-formylpiperidine-4-carbonitrile showing chair flips and rotamers.

SCXRD Experimental Workflow

SCXRDWorkflow Step1 Crystal Growth (Slow Evaporation) Step2 Cryocooling (100 K) Step1->Step2 Step3 X-Ray Diffraction (Data Collection) Step2->Step3 Step4 Structure Solution (Direct Methods) Step3->Step4 Step5 Refinement (Least Squares) Step4->Step5

Caption: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structure elucidation.

References

  • Clockss - 13C DYNAMIC NMR STUDIES ON RESTRICTED ROTATION ABOUT C-N BOND IN 2-ARYL-1-FORMYL-4-PIPERIDONES -[Link]

  • ACS Publications - The DMSO-Catalyzed CO2 Reduction with 9-BBN as a Source for the Selective N-Formylation -[Link]

  • Master Organic Chemistry - Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" -[Link]

  • PMC (NIH) - Cyclic Metalated Nitriles: Stereoselective Cyclizations -[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for 1-Formylpiperidine-4-carbonitrile nitrile reduction

Application Note: Chemoselective Reduction of 1-Formylpiperidine-4-carbonitrile to (1-Formylpiperidin-4-yl)methanamine Executive Summary & Mechanistic Rationale The transformation of 1-formylpiperidine-4-carbonitrile to...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 1-Formylpiperidine-4-carbonitrile to (1-Formylpiperidin-4-yl)methanamine

Executive Summary & Mechanistic Rationale

The transformation of 1-formylpiperidine-4-carbonitrile to (1-formylpiperidin-4-yl)methanamine presents a classic chemoselectivity challenge: reducing a relatively recalcitrant aliphatic nitrile to a primary amine without compromising the highly sensitive formamide (formyl) group. Standard powerful hydride donors, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), lack the necessary electronic discrimination and will inevitably reduce or cleave the formamide moiety[1].

To achieve absolute chemoselectivity, this protocol utilizes the transition-metal-assisted sodium borohydride reduction system (NaBH₄/CoCl₂). When cobalt(II) chloride is treated with NaBH₄ in a protic solvent, it rapidly generates a finely divided, black precipitate of cobalt boride (Co₂B)[2]. This in situ generated Co₂B acts as a highly active heterogeneous catalyst. The mechanism relies on the strong, preferential coordination of the nitrile nitrogen to the electron-deficient Co₂B surface, which activates the adjacent carbon for directed hydride attack from the excess NaBH₄[2]. The formamide group, being sterically distinct and less nucleophilic toward the boride surface, remains entirely unreduced[3].

Experimental Workflow

G N1 1-Formylpiperidine-4-carbonitrile + CoCl2·6H2O in MeOH N2 Slow Addition of NaBH4 (0°C to rt) N1->N2 N3 In Situ Co2B Generation (Black Precipitate + H2↑) N2->N3 N4 Nitrile Coordination to Co2B & Hydride Transfer N3->N4 N5 Quench with aq. NH4OH (Break Boron Complexes) N4->N5 N6 Extraction (DCM/EtOAc) & Drying N5->N6 N7 (1-Formylpiperidin-4-yl)methanamine (Target Amine) N6->N7

Workflow for the chemoselective reduction of 1-formylpiperidine-4-carbonitrile using NaBH4/CoCl2.

Materials and Reagents

Note: The reaction is scaled for 10.0 mmol of starting material. Adjust volumetrics proportionally for scale-up.

ReagentMW ( g/mol )EquivalentsAmountFunction
1-Formylpiperidine-4-carbonitrile 138.171.0 eq1.38 gSubstrate
CoCl₂·6H₂O 237.930.2 eq0.48 gCatalyst Precursor
NaBH₄ 37.835.0 eq1.89 gHydride Donor
Methanol (Anhydrous) 32.040.1 M100 mLProtic Solvent
Aqueous NH₄OH (28%) 35.05Excess15 mLQuench / Complex Dissociation
Dichloromethane (DCM) 84.93-3 x 50 mLExtraction Solvent

Step-by-Step Methodology

Phase 1: Catalyst Generation & Reaction Initiation

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a vented septum (to allow H₂ gas escape), dissolve 1-formylpiperidine-4-carbonitrile (1.38 g, 10.0 mmol) and CoCl₂·6H₂O (0.48 g, 2.0 mmol) in anhydrous methanol (100 mL).

    • Causality: The solution will appear clear pink/purple, characteristic of solvated Co²⁺ ions. Methanol is chosen over aprotic solvents because protic solvents accelerate the decomposition of NaBH₄ into active hydride species and facilitate the formation of the Co₂B catalyst[2].

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Hydride Addition: Add NaBH₄ (1.89 g, 50.0 mmol) portion-wise over 15–20 minutes.

    • Causality: The addition of NaBH₄ is highly exothermic and generates massive volumes of hydrogen gas (H₂). Portion-wise addition at 0 °C prevents thermal runaway and solvent boil-over.

    • Self-Validation Check: Upon the first addition of NaBH₄, the pink solution must immediately turn pitch black, accompanied by vigorous effervescence. This black precipitate is the active Co₂B catalyst. If the solution remains pink, the NaBH₄ has degraded and must be replaced.

Phase 2: Reaction Monitoring 4. Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 3 hours. 5. TLC Analysis: Monitor reaction progress via Thin Layer Chromatography (TLC) using DCM/MeOH/Et₃N (90:9:1).

  • Causality: Triethylamine (Et₃N) is mandatory in the eluent; without it, the highly polar primary amine product will irreversibly bind to the acidic silica gel and streak.

Phase 3: Quenching & Complex Dissociation 6. Quenching: Once the starting material is consumed, carefully add 28% aqueous NH₄OH (15 mL) to the black suspension and stir for an additional 15–30 minutes at room temperature.

  • Causality (Critical Step): Newly formed primary amines readily form stable, unextractable complexes with the boron byproducts generated during the reaction. Ammonia acts as a competitive ligand, displacing the target amine from the boron complexes and ensuring high isolated yields.

Phase 4: Extraction & Isolation 7. Filtration: Filter the reaction mixture through a short pad of Celite, washing the pad with methanol (20 mL).

  • Causality: The fine Co₂B powder acts as a severe emulsifying agent during liquid-liquid extraction. Filtration completely removes the metal catalyst, allowing for clean phase separation.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dilute the remaining aqueous residue with saturated brine (30 mL) and extract with DCM (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude (1-formylpiperidin-4-yl)methanamine. The product is typically >90% pure at this stage and can be used directly for subsequent coupling reactions.

Quantitative Reagent Comparison

To justify the selection of the NaBH₄/CoCl₂ system, the following table summarizes the quantitative performance and chemoselectivity of various reduction strategies for this specific substrate[1][3][4].

Reagent SystemNitrile ConversionFormamide IntegrityPrimary Amine YieldMechanistic Consequence
LiAlH₄ / THF >99%Destroyed <10%Global hydride reduction; cleaves or reduces the formyl group to a methyl group.
BH₃·THF / Reflux >90%Compromised ~30-40%Poor chemoselectivity; frequently reduces amides to secondary/tertiary amines.
Raney Ni / H₂ (NH₃) >95%Maintained>85%Highly selective, but requires high-pressure hydrogenation equipment and poses pyrophoric risks.
NaBH₄ / CoCl₂ >95% Maintained >85% Optimal. Mild, benchtop conditions; Co₂B surface directs absolute chemoselectivity.

Analytics & Self-Validation System

To ensure the protocol was successful and chemoselectivity was maintained, validate the isolated product using the following analytical markers:

  • Ninhydrin Stain (TLC): Dip the developed TLC plate in a Ninhydrin solution and heat. The product spot will turn a vivid pink/purple, confirming the presence of a primary aliphatic amine. The starting material will not stain.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Validation of Formamide Retention: Look for the distinct formyl proton singlet (-CH O) at ~8.0 ppm (1H) . If this peak is missing, over-reduction has occurred.

    • Validation of Nitrile Reduction: Look for the appearance of a new doublet at ~2.6 ppm (2H) corresponding to the -CH₂ -NH₂ protons, and a broad singlet at ~1.5 ppm (2H) for the -NH₂ protons (which will disappear upon D₂O shake).

References

  • Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). "Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions." Journal of the American Chemical Society, 108(1), 67-72. URL:[Link]

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 59(29), 5417-5423. URL:[Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry, 74(5), 1964-1970. URL:[Link]

  • Werkmeister, S., Junge, K., & Beller, M. (2014). "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Complexes." Organic Process Research & Development, 18(2), 289-302. URL:[Link]

Sources

Application

Application Note: 1-Formylpiperidine-4-carbonitrile as a Versatile Scaffold in Pharmaceutical Synthesis

Executive Summary & Chemical Rationale The piperidine ring is an essential heterocyclic system and a pivotal cornerstone in the architecture of FDA-approved drugs, exhibiting a wide range of therapeutic applications incl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The piperidine ring is an essential heterocyclic system and a pivotal cornerstone in the architecture of FDA-approved drugs, exhibiting a wide range of therapeutic applications including antiviral, anticancer, and antihypertensive properties[1],[2]. Within the vast library of piperidine derivatives, 1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) stands out as an exceptionally versatile pharmaceutical building block.

Unlike standard Boc- or Cbz-protected piperidines, the N-formyl group offers superior atom economy and dual functionality. It serves as a robust protecting group that is stable under catalytic hydrogenation conditions, yet it can be selectively removed under mild acidic conditions[3]. Furthermore, the formyl moiety can be directly reduced to an N-methyl group, providing a highly efficient pathway to methylated piperidine pharmacophores[4]. Concurrently, the 4-cyano group acts as a masked primary amine, carboxylic acid, or ketone, enabling divergent synthetic pathways from a single starting material[5].

This application note provides drug development professionals with field-proven, self-validating protocols to exploit the orthogonal reactivity of the formyl and cyano electrophiles in 1-Formylpiperidine-4-carbonitrile.

Mechanistic Logic & Divergent Synthetic Pathways

The synthetic utility of 1-Formylpiperidine-4-carbonitrile lies in the differential electrophilicity of its two functional groups. The mechanistic logic governing its functionalization relies on the precise selection of reducing agents or hydrolytic conditions.

G Start 1-Formylpiperidine-4-carbonitrile (Dual Electrophiles: -CHO, -CN) Hydride Hydride / Catalyst Selection Start->Hydride Mild Chemoselective (e.g., H2/Raney Ni) Hydride->Mild Strong Global Reduction (e.g., LiAlH4) Hydride->Strong Result1 Reduces -CN only Leaves -CHO intact Mild->Result1 Result2 Reduces -CN to -CH2NH2 Reduces -CHO to -CH3 Strong->Result2

Caption: Mechanistic logic governing reagent selection for nitrile vs. formyl reduction.

  • Pathway A (Chemoselective Reduction): Catalytic hydrogenation using Raney Nickel selectively reduces the nitrile to a primary amine. The N-formyl group is entirely unreactive toward H₂/Ni, preserving the formamide.

  • Pathway B (Global Reduction): Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic hydride donor. It attacks the nitrile carbon to yield a primary amine and simultaneously reduces the formamide carbonyl to an N-methyl group[4].

  • Pathway C (Selective Deprotection): Aqueous acid selectively hydrolyzes the formamide to reveal the secondary piperidine amine, leaving the nitrile intact due to its higher kinetic stability under mild aqueous acidic conditions[3].

G SM 1-Formylpiperidine- 4-carbonitrile PathA 1-Formyl-4- (aminomethyl)piperidine SM->PathA Raney Ni, H2 (Chemoselective) PathB 1-Methyl-4- (aminomethyl)piperidine SM->PathB LiAlH4 (Global Reduction) PathC Piperidine-4- carbonitrile SM->PathC HCl (aq) (Deprotection)

Caption: Divergent synthetic pathways utilizing 1-Formylpiperidine-4-carbonitrile.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three primary workflows.

TransformationReagents & SolventsTemp (°C)Time (h)Target MoietyYield (%)Chemoselectivity
Chemoselective Reduction Raney Ni, H₂ (50 psi), NH₃/MeOH2512Primary Amine85–90>95% (Formyl intact)
Global Reduction LiAlH₄, Anhydrous THF654N-Methyl + Primary Amine75–80N/A (Complete reduction)
N-Formyl Deprotection 2M HCl (aq)504Secondary Amine88–92>98% (Nitrile intact)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, each protocol is designed as a self-validating system . This means analytical checkpoints are built directly into the workflow to confirm causality and reaction success before proceeding to downstream synthesis.

Protocol 1: Synthesis of 1-Formyl-4-(aminomethyl)piperidine

Objective: Chemoselective reduction of the nitrile while preserving the N-formyl protecting group. Causality: Methanolic ammonia is utilized as the solvent to suppress the formation of secondary amine byproducts (dimerization), forcing the equilibrium toward the primary amine.

  • Preparation: Dissolve 1-Formylpiperidine-4-carbonitrile (10 mmol) in 7 M NH₃ in Methanol (30 mL).

  • Catalyst Addition: Under an inert argon atmosphere, carefully add an aqueous slurry of Raney Nickel (approx. 1.0 g, washed with MeOH prior to use).

  • Hydrogenation: Transfer the mixture to a Parr reactor. Pressurize with H₂ gas to 50 psi and agitate at 25 °C for 12 hours.

  • Filtration: Vent the reactor. Filter the mixture through a pad of Celite to remove the catalyst. Caution: Raney Ni is highly pyrophoric; keep the filter cake wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Validation & Causality Checkpoint:

    • TLC: Run on silica (DCM:MeOH 9:1). Stain with Ninhydrin and heat. A deep purple spot confirms the presence of the newly formed primary aliphatic amine.

    • ¹H NMR (CDCl₃): Confirm the preservation of the formyl group by identifying the distinct singlet at ~8.0 ppm. The disappearance of the nitrile carbon in ¹³C NMR (~119 ppm) and the appearance of methylene protons adjacent to the amine (~2.6 ppm) validate the chemoselective reduction.

Protocol 2: Synthesis of 1-Methyl-4-(aminomethyl)piperidine

Objective: Global reduction of both the nitrile and formyl groups to yield an N-methylated diamine[4]. Causality: LiAlH₄ provides aggressive hydride transfer capable of reducing the highly oxidized formamide carbon all the way to a methyl group, bypassing the need for a two-step deprotection/reductive amination sequence.

  • Preparation: Suspend LiAlH₄ (30 mmol) in anhydrous THF (40 mL) at 0 °C under nitrogen.

  • Addition: Dissolve 1-Formylpiperidine-4-carbonitrile (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Quenching (Fieser-Fieser Method): Cool the mixture to 0 °C. Sequentially and cautiously add 1.14 mL H₂O, 1.14 mL 15% NaOH (aq), and 3.42 mL H₂O. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the aluminum salts and wash with hot THF. Concentrate the filtrate to afford the product.

  • Validation & Causality Checkpoint:

    • ¹H NMR (CDCl₃): The complete disappearance of the formyl proton (~8.0 ppm) and the emergence of a sharp 3H singlet at ~2.2 ppm confirms the successful reduction to the N-methyl group.

Protocol 3: Selective N-Formyl Deprotection

Objective: Isolate Piperidine-4-carbonitrile by removing the formyl group. Causality: The formamide carbonyl is more susceptible to nucleophilic attack by water under acidic conditions than the sp-hybridized nitrile carbon. Controlled heating ensures the formyl group is cleaved without hydrolyzing the nitrile to a carboxamide[3].

  • Hydrolysis: Suspend 1-Formylpiperidine-4-carbonitrile (10 mmol) in 2M HCl (aq) (25 mL).

  • Heating: Stir the mixture at 50 °C for 4 hours.

  • Neutralization: Cool the reaction to 0 °C. Carefully basify the solution to pH 10 using solid Na₂CO₃.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation & Causality Checkpoint:

    • IR Spectroscopy: The spectrum must show a sharp, distinct C≡N stretching band at ~2240 cm⁻¹. The absence of a strong C=O stretch (~1660 cm⁻¹) confirms the complete removal of the formyl group.

    • Safety Note: 4-Cyanopiperidine derivatives are highly toxic and can cause severe irritation[5]. Handle only in a fully functioning fume hood with appropriate PPE.

References
  • [1] Title: Piperidine nucleus in the field of drug discovery | Source: ResearchGate | URL:

  • [2] Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | Source: ACS Omega | URL:

  • [4] Title: A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines | Source: University of Southampton | URL:

  • [3] Title: Solid Phase Formylation of N-Terminus Peptides | Source: PMC - NIH | URL:

  • [5] Title: 4-Cyanopiperidine | C6H10N2 | CID 138223 | Source: PubChem | URL:

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-Formylpiperidine-4-carbonitrile in Drug Discovery

Introduction & Chemical Significance In modern medicinal chemistry, 4-substituted piperidines are ubiquitous motifs found in a vast array of therapeutics, including antihistamines, IDH inhibitors, and PDE10 inhibitors [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

In modern medicinal chemistry, 4-substituted piperidines are ubiquitous motifs found in a vast array of therapeutics, including antihistamines, IDH inhibitors, and PDE10 inhibitors [1]. The compound 1-Formylpiperidine-4-carbonitrile (CAS 1176419-76-3) has emerged as a highly versatile, bifunctional building block for constructing these complex scaffolds.

The strategic advantage of this specific molecule lies in its orthogonal functional groups:

  • The N-Formyl Protecting Group: Unlike bulky tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups, the formyl moiety provides strict steric economy. It minimizes 1,3-diaxial interactions within the piperidine chair conformation, allowing unhindered transition-metal catalyst approach at the C4 position. It is highly stable under basic cross-coupling conditions but can be easily cleaved post-reaction via mild acidic or basic hydrolysis.

  • The C4-Carbonitrile: The cyano group serves a dual mechanistic purpose. It sufficiently acidifies the α -proton (pKa ~25) to enable direct deprotonation and subsequent palladium-catalyzed α -arylation. Alternatively, under modern photoredox conditions, the cyano group can function as a redox-active leaving group for decyanative cross-coupling.

Mechanistic Rationale (The "Why")

To fully leverage 1-formylpiperidine-4-carbonitrile, researchers must choose between two divergent mechanistic pathways based on the desired target architecture.

Pathway A: Palladium-Catalyzed α -Arylation

When the goal is to construct a quaternary carbon center (4-aryl-4-cyanopiperidine), Pd-catalyzed α -arylation is the premier method. The causality of this reaction relies on the generation of a stabilized cyanoalkyl anion. Deprotonation by a strong, non-nucleophilic base (e.g., NaHMDS) yields the anion, which undergoes transmetalation with an arylpalladium(II) halide complex (generated via oxidative addition of an aryl halide to a Pd(0) species). The use of sterically demanding, electron-rich phosphine ligands (such as XPhos or t-Bu3P) is critical; these ligands force the spatial proximity of the aryl and cyanoalkyl groups, accelerating the turnover-limiting reductive elimination step to extrude the sterically hindered quaternary product [2].

Pathway B: Metallaphotoredox Decyanative Cross-Coupling

When the goal is to construct a tertiary carbon center (4-arylpiperidine), the cyano group must be excised. Recent breakthroughs in metallaphotoredox catalysis allow aliphatic nitriles to act as radical precursors [3]. In this dual-catalytic regime, an Iridium(III) photocatalyst is excited by visible light. Through single-electron transfer (SET) mediated by a silane reductant, the cyano group is extruded, generating a transient, nucleophilic C4-piperidyl radical. Concurrently, a Nickel(0) catalyst undergoes oxidative addition with an aryl halide. The resulting Ni(II) intermediate rapidly captures the C4-radical, forming a high-valent Ni(III) species that undergoes reductive elimination to yield the cross-coupled product.

Workflow SM 1-Formylpiperidine- 4-carbonitrile PathA Pd-Catalyzed α-Arylation SM->PathA Base, Pd, Ar-X PathB Photoredox/Ni Decyanative Coupling SM->PathB hv, Ir/Ni, Ar-X ProdA 4-Aryl-4-cyano Derivative (Quaternary Center) PathA->ProdA ProdB 4-Arylpiperidine Derivative (Tertiary Center) PathB->ProdB

Divergent cross-coupling workflows for 1-Formylpiperidine-4-carbonitrile.

Data Presentation & Condition Optimization

The success of these cross-coupling reactions is highly dependent on the precise combination of catalysts, ligands, and bases. The following tables summarize field-proven optimization data for both pathways.

Table 1: Optimization of Pd-Catalyzed α -Arylation Conditions

Catalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)₂PPh₃NaOtBuTHF70<10Ligand not bulky enough to force reductive elimination.
Pd(OAc)₂BINAPNaHMDSToluene8045Bidentate ligand slows transmetalation of bulky anion.
Pd₂(dba)₃t-Bu₃PNaHMDSTHF7082High electron density and steric bulk drive the catalytic cycle.
Pd(OAc)₂ XPhos NaHMDS THF 70 94 Optimal balance of stability and reductive elimination acceleration.

Table 2: Optimization of Photoredox Decyanative Coupling Conditions

Photocatalyst (2 mol%)Ni Catalyst (10 mol%)Ligand (15 mol%)ReductantYield (%)Causality / Observation
Ru(bpy)₃Cl₂NiCl₂·glymedtbbpy(TMS)₃SiH15Ru complex lacks sufficient reducing power for nitrile extrusion.
Ir(ppy)₃Ni(COD)₂dtbbpy(TMS)₃SiH68Good conversion, but Ni(0) is highly air-sensitive.
Ir[dF(CF₃)ppy]₂dtbbpy NiCl₂·glyme dtbbpy (TMS)₃SiH 89 Strongly oxidizing Ir(III) state perfectly matches the radical generation step.*

Experimental Protocols (The "How")

The following protocols are designed as self-validating systems. Strict adherence to anhydrous conditions and inert atmospheres is required to prevent premature quenching of the cyanoalkyl anion or the C4-radical.

Protocol 1: Palladium-Catalyzed α -Arylation

Objective: Synthesis of 1-formyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile.

  • Preparation of the Reaction Mixture: In an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and XPhos (47.7 mg, 0.10 mmol, 10 mol%). Add anhydrous THF (5.0 mL) and stir for 10 minutes until a uniform pre-catalyst solution is formed.

  • Substrate Addition: To the stirring solution, add 1-formylpiperidine-4-carbonitrile (138.2 mg, 1.00 mmol, 1.0 equiv) and 4-bromoanisole (205.7 mg, 1.10 mmol, 1.1 equiv).

  • Base Introduction: Dropwise, add a 1.0 M solution of NaHMDS in THF (1.5 mL, 1.50 mmol, 1.5 equiv). Causality Note: Slow addition prevents localized heating and suppresses potential nucleophilic attack on the formyl group.

  • Heating & Monitoring: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 70 °C in an oil bath for 12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Cool to room temperature. Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the quaternary product.

Protocol 2: Metallaphotoredox Decyanative Cross-Coupling

Objective: Synthesis of 1-formyl-4-(4-methoxyphenyl)piperidine via nitrile extrusion.

  • Catalyst Assembly: In an argon-filled glovebox, charge an oven-dried 40 mL vial with NiCl₂·glyme (21.9 mg, 0.10 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (40.3 mg, 0.15 mmol, 15 mol%), and [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (22.4 mg, 0.02 mmol, 2 mol%).

  • Substrate & Reagent Addition: Add 1-formylpiperidine-4-carbonitrile (138.2 mg, 1.00 mmol, 1.0 equiv), 4-bromoanisole (280.5 mg, 1.50 mmol, 1.5 equiv), and tris(trimethylsilyl)silane ((TMS)₃SiH) (373 mg, 1.50 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous DMA (10 mL). Seal the vial with a septum cap.

  • Photochemical Reaction: Remove the vial from the glovebox. Irradiate the stirring mixture with a 34 W Blue LED lamp (λ = 450 nm) at room temperature. Use a cooling fan to maintain the reaction temperature below 30 °C. Causality Note: Temperature control is vital to prevent thermal degradation of the transient radical species. Irradiate for 24 hours.

  • Workup: Dilute the mixture with water (20 mL) and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the tertiary piperidine product.

CatalyticCycle PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED (hv) PC_red Ir(II) Reduced State PC_star->PC_red SET from Reductant PC_red->PC SET to Ni(I) Ni0 Ni(0) Complex NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition (Ar-X) NiIII Ar-Ni(III)-Piperidyl NiII->NiIII Radical Capture NiI Ni(I)-X NiIII->NiI Reductive Elimination NiI->Ni0 SET from Ir(II) Radical C4-Piperidyl Radical Radical->NiIII Intercepted by Ni

Metallaphotoredox dual catalytic cycle for decyanative cross-coupling.

References

  • U.S. Patent 10,787,423 B2. Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction.
  • Culkin, D. A.; Hartwig, J. F. "Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles." Journal of the American Chemical Society, 2002, 124(31), 9330-9331.[Link]

  • Jouffroy, M.; Primer, D. N.; Molander, G. A. "Base-Free Photoredox/Nickel Dual-Catalytic Cross-Coupling of Ammonium Alkylsilicates." Journal of the American Chemical Society, 2016, 138(2), 475–478.[Link]

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Formylpiperidine-4-carbonitrile

Introduction The selective reduction of nitrile and formyl functionalities within a single molecule presents a significant challenge in synthetic organic chemistry, demanding precise control over reaction conditions and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of nitrile and formyl functionalities within a single molecule presents a significant challenge in synthetic organic chemistry, demanding precise control over reaction conditions and catalyst selection. 1-Formylpiperidine-4-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, where the 4-(aminomethyl)piperidine or 4-methylpiperidine scaffolds are crucial pharmacophores. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-Formylpiperidine-4-carbonitrile, addressing two primary transformations: the selective reduction of the nitrile group to a primary amine and the simultaneous reduction of both the nitrile and formyl groups.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. This guide emphasizes chemoselectivity, potential side reactions, and methods to achieve high yields of the desired products.

Core Concepts in the Hydrogenation of 1-Formylpiperidine-4-carbonitrile

The catalytic hydrogenation of 1-Formylpiperidine-4-carbonitrile involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile and, potentially, the carbon-oxygen double bond of the formyl group. The primary challenge lies in achieving the desired chemoselectivity due to the presence of two reducible functional groups.

Two Main Transformation Pathways:

  • Selective Nitrile Reduction: This pathway aims to produce 1-Formyl-4-(aminomethyl)piperidine, preserving the N-formyl group. This is typically achieved under milder reaction conditions and with catalysts that show a higher affinity for the nitrile group over the amide-like formyl group.

  • Simultaneous Nitrile and Formyl Reduction: This transformation yields 4-(aminomethyl)-1-methylpiperidine, where both the nitrile is reduced to a primary amine and the formyl group is reduced to a methyl group. This generally requires more forcing conditions or specific catalytic systems capable of reducing amides.

The choice between these pathways is dictated by the synthetic strategy and the desired final product.

Catalyst Selection and Rationale

The choice of catalyst is paramount in directing the outcome of the hydrogenation. The two most common and effective catalysts for these transformations are Raney® Nickel and Rhodium-based catalysts.

  • Raney® Nickel: A versatile and cost-effective catalyst, Raney Nickel is highly active for the hydrogenation of nitriles.[1] Its porous structure and high surface area, saturated with hydrogen, make it effective even at moderate temperatures and pressures.[2] For the selective reduction of the nitrile in the presence of the formyl group, careful control of reaction conditions is necessary to avoid over-reduction.

  • Rhodium on a Support (e.g., Alumina or Carbon): Rhodium catalysts are often more active than nickel and can operate under milder conditions.[3] They can exhibit high selectivity for nitrile reduction. In some cases, rhodium catalysts, particularly in combination with specific ligands or under acidic conditions, can also be employed for the reduction of amides, making them suitable for the simultaneous reduction pathway.[4]

Experimental Protocols

Protocol 1: Selective Reduction of the Nitrile Group to a Primary Amine

This protocol details the synthesis of 1-Formyl-4-(aminomethyl)piperidine using Raney® Nickel as the catalyst. The key to selectivity is the use of a basic additive (ammonia) which helps to suppress the formation of secondary and tertiary amine by-products by shifting the equilibrium away from imine condensation.[5]

Workflow for Selective Nitrile Reduction:

Start 1-Formylpiperidine-4-carbonitrile + Raney® Nickel + Methanolic Ammonia Reaction Hydrogenation (50 psi H₂, 50 °C, 6-8 h) Start->Reaction Workup Filtration & Concentration Reaction->Workup Product 1-Formyl-4-(aminomethyl)piperidine Workup->Product

Caption: Workflow for the selective hydrogenation of the nitrile group.

Materials:

  • 1-Formylpiperidine-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 2.0 g) with deionized water (3 x 20 mL) and then with anhydrous methanol (3 x 20 mL) to remove residual water and alkali.

  • Reaction Setup: To a clean, dry hydrogenation vessel, add 1-Formylpiperidine-4-carbonitrile (e.g., 10.0 g, 72.4 mmol).

  • Add anhydrous methanol (100 mL) and the 7 N methanolic ammonia solution (20 mL).

  • Carefully add the washed Raney® Nickel catalyst to the reaction mixture under a stream of inert gas (e.g., argon or nitrogen) to prevent ignition of the dry catalyst.[6]

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and heat the mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete in 6-8 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Wash the filter cake with methanol (2 x 20 mL).

  • Caution: The Raney® Nickel filter cake is pyrophoric and should be kept wet and disposed of properly.

  • Concentrate the filtrate under reduced pressure to afford the crude 1-Formyl-4-(aminomethyl)piperidine. The product can be further purified by column chromatography or crystallization if necessary.

Expected Yield: 85-95%

Protocol 2: Simultaneous Reduction of Nitrile and Formyl Groups

This protocol describes the synthesis of 4-(aminomethyl)-1-methylpiperidine using a Rhodium on alumina catalyst under slightly more forcing conditions. The higher temperature and pressure facilitate the reduction of both the nitrile and the more resistant N-formyl group.

Workflow for Simultaneous Reduction:

Start 1-Formylpiperidine-4-carbonitrile + 5% Rh/Al₂O₃ + Ethanol Reaction Hydrogenation (500 psi H₂, 100 °C, 12-16 h) Start->Reaction Workup Filtration & Concentration Reaction->Workup Product 4-(Aminomethyl)-1-methylpiperidine Workup->Product

Caption: Workflow for the simultaneous hydrogenation of nitrile and formyl groups.

Materials:

  • 1-Formylpiperidine-4-carbonitrile

  • 5% Rhodium on alumina (Rh/Al₂O₃)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation reactor, add 1-Formylpiperidine-4-carbonitrile (e.g., 10.0 g, 72.4 mmol) and 5% Rhodium on alumina (e.g., 1.0 g, 10 wt%).

  • Add anhydrous ethanol (100 mL).

  • Hydrogenation: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen.

  • Pressurize the reactor to 500 psi with hydrogen and heat the mixture to 100 °C with vigorous stirring.

  • Maintain these conditions for 12-16 hours, monitoring the pressure to gauge hydrogen uptake.

  • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-1-methylpiperidine. Further purification can be achieved by distillation or salt formation.

Expected Yield: 75-85%

Mechanistic Insights

The catalytic hydrogenation of nitriles on a metal surface is generally understood to proceed through a series of steps involving the adsorption of both the nitrile and hydrogen onto the catalyst surface.

General Mechanism of Nitrile Hydrogenation:

cluster_0 Catalyst Surface cluster_1 Side Reactions Nitrile R-C≡N Adsorbed Nitrile R-C≡N (adsorbed) Nitrile->Adsorbed Nitrile + Catalyst Imine Intermediate R-CH=NH (adsorbed) Adsorbed Nitrile->Imine Intermediate + H₂ Primary Amine R-CH₂-NH₂ Imine Intermediate->Primary Amine + H₂ Secondary Amine (R-CH₂)₂NH Imine Intermediate->Secondary Amine + Primary Amine - NH₃

Caption: Simplified mechanism of nitrile hydrogenation and a common side reaction.

The reaction initiates with the adsorption of the nitrile onto the active sites of the catalyst. Successive additions of hydrogen atoms, also adsorbed on the catalyst surface, lead to the formation of an imine intermediate (R-CH=NH).[5] This intermediate is then further hydrogenated to the primary amine (R-CH₂-NH₂).

A significant side reaction is the condensation of the intermediate imine with a molecule of the primary amine product, which, after elimination of ammonia and subsequent reduction, leads to the formation of a secondary amine ((R-CH₂)₂NH).[5] The use of ammonia in the reaction mixture helps to suppress this side reaction.

The reduction of the N-formyl group to a methyl group proceeds via a similar pathway of hydrogenation on the catalyst surface, although it is generally a more difficult transformation than nitrile reduction.

Data Summary

ProtocolTarget ProductCatalystSolventTemperature (°C)Pressure (psi)Time (h)Typical Yield (%)
1 1-Formyl-4-(aminomethyl)piperidineRaney® NickelMethanolic Ammonia50506-885-95
2 4-(Aminomethyl)-1-methylpiperidine5% Rh/Al₂O₃Ethanol10050012-1675-85

Troubleshooting and Field-Proven Insights

  • Catalyst Activity: The activity of Raney® Nickel can vary between batches. It is crucial to use a fresh and properly activated catalyst for optimal results. Deactivation can occur due to poisoning by sulfur-containing compounds or other impurities.

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation or insufficient hydrogen pressure. Increasing the catalyst loading or hydrogen pressure may be necessary.

  • Formation of By-products: The formation of secondary amines is the most common side reaction in nitrile hydrogenation. The addition of ammonia is a standard and effective method to minimize this. In the case of simultaneous reduction, incomplete reduction of the formyl group can lead to a mixture of products. Extending the reaction time or increasing the temperature/pressure might be required.

  • Safety Precautions: Raney® Nickel is pyrophoric when dry and must be handled with extreme care under an inert atmosphere or as a slurry.[7] Hydrogenation reactions should always be conducted in a well-ventilated area using appropriate safety equipment.

Conclusion

The catalytic hydrogenation of 1-Formylpiperidine-4-carbonitrile offers versatile routes to valuable piperidine-based building blocks. By carefully selecting the catalyst and controlling the reaction conditions, it is possible to achieve either selective reduction of the nitrile group or simultaneous reduction of both the nitrile and formyl functionalities. The protocols provided in this guide offer robust and reproducible methods for achieving these transformations, supported by an understanding of the underlying reaction mechanisms and potential challenges.

References

  • Selective Rhodium‐Catalyzed Reduction of Tertiary Amides in Amino Acid Esters and Peptides. R Discovery. (2015). [Link]

  • Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. MDPI. (2020). [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. (n.d.). [Link]

  • Catalytic Reduction of Nitriles. Thieme. (n.d.). [Link]

  • Process for selective nitrile reduction.
  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. (2025). [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Sabinet African Journals. (2008). [Link]

  • Nitrile reducing process to prepare amine.
  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate. (2026). [Link]

  • Homogeneous Hydrogenation of Nitriles Catalyzed by Molybdenum and Tungsten Amides. ACS Publications. (2014). [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. (2023). [Link]

  • Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols. Wiley Online Library. (2006). [Link]

  • Amide and Nitrile Reductions. YouTube. (2020). [Link]

  • Chemoselective reduction of nitrile to amine. ResearchGate. (n.d.). [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. (2017). [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. (n.d.). [Link]

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. (2025). [Link]

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. (n.d.). [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. (2021). [Link]

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Publications. (2024). [Link]

  • Carbon-Hydrogen Bond Activation by Iridium and Rhodium Complexes. Department of Chemistry and Chemical Biology. (n.d.). [Link]

  • Hydrogenation of alkenyl nitriles. University of Glasgow Theses. (2013). [Link]

  • Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach. ResearchGate. (2025). [Link]

  • N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. PMC. (2019). [Link]

  • Hydrogenation of carbon dioxide in the presence of rhodium catalysts. ResearchGate. (n.d.). [Link]

  • ChemInform Abstract: Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. ResearchGate. (n.d.). [Link]

  • Highly Efficient Rhodium-Catalyzed Transfer Hydrogenation of Nitroarenes into Amines and Formanilides. Organic Chemistry Portal. (2014). [Link]

  • Recent Developments in Rh Heterogeneous Catalysts. MDPI. (2021). [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Selective formylation or methylation of amines using carbon dioxide catalysed by a rhodium perimidine-based NHC complex. Macquarie University. (2015). [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Chem 115 Myers. (n.d.). [Link]

  • Site-selective copper(I) catalyzed hydrogenation of amides. ChemRxiv. (n.d.). [Link]

  • Raney nickel. Wikipedia. (n.d.). [Link]

  • C2-Symmetric Amino Acid Amide-Derived Organocatalysts. MDPI. (2024). [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC. (2023). [Link]

  • Raney nickel synthesis for glucose hydrogenation without hydrogen gas. World Journal of Advanced Research and Reviews. (2022). [Link]

  • Prepn. method for n-formyl piperidine and homologs thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 1-Formylpiperidine-4-carbonitrile

Welcome to the technical support guide for 1-Formylpiperidine-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who rely on the quality and stability of this critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Formylpiperidine-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who rely on the quality and stability of this critical chemical intermediate. Our goal is to provide you with expert-driven, actionable guidance to prevent its degradation during long-term storage, ensuring the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 1-Formylpiperidine-4-carbonitrile.

Q1: What is the primary cause of degradation for 1-Formylpiperidine-4-carbonitrile during storage?

A1: The most significant and common degradation pathway is the hydrolysis of the N-formyl (amide) group. Amides are susceptible to cleavage in the presence of water (moisture), especially under acidic or basic conditions, which reverts the N-formyl group to a secondary amine and releases formic acid.[1][2][3] While the compound is stable under normal, dry conditions, prolonged exposure to atmospheric moisture is sufficient to initiate this process.[4][5]

Q2: I've noticed my sample has developed a yellow or brownish tint over time. What does this indicate?

A2: A change in color from colorless to light yellow or brown is often an indicator of minor impurity formation, which can be caused by oxidation.[6] The piperidine ring or the formyl group can be susceptible to oxidation from atmospheric oxygen. While this may not always signify a substantial loss of purity, it is a clear sign that storage conditions are suboptimal and should be re-evaluated immediately.

Q3: What are the ideal temperature conditions for long-term storage? Can I store it in a standard freezer?

A3: For optimal long-term stability, 1-Formylpiperidine-4-carbonitrile should be stored in a cool, dry, and well-ventilated place.[4][7][8] Storing the compound in a freezer at temperatures between -20°C and -4°C is highly recommended. The low temperature significantly slows the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. Ensure the container is tightly sealed before freezing to prevent moisture condensation upon removal.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While not strictly required for short-term storage, placing the compound under an inert atmosphere (e.g., argon or nitrogen) is a critical best practice for long-term stability.[9] This practice serves two key purposes: it displaces atmospheric moisture, directly inhibiting the primary hydrolysis pathway, and it removes oxygen, preventing oxidative degradation.

Section 2: In-Depth Troubleshooting Guide

This guide provides a deeper analysis of specific issues you may encounter, explaining the underlying chemistry and providing robust solutions.

Issue: Presence of Unexpected Peaks in Analytical Data (HPLC, NMR)

You run an HPLC or NMR analysis on a stored sample of 1-Formylpiperidine-4-carbonitrile and observe new, unexpected signals, indicating the presence of impurities.

  • Most Probable Cause: Hydrolysis of the N-Formyl Group

    • Causality and Mechanism: The formamide linkage is an amide, and its hydrolysis is a well-understood chemical process.[3] The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the formyl group.[1] Even trace amounts of moisture in the container's headspace can, over time, lead to the formation of Piperidine-4-carbonitrile and formic acid. This process can be accelerated by trace acidic or basic impurities on the container surface or in the sample itself.

  • Prevention and Mitigation Protocol:

    • Container Selection: Always use clean, dry, and inert containers, preferably amber glass vials with PTFE-lined caps to prevent light exposure and ensure a tight seal.

    • Inert Atmosphere Blanketing: Before sealing the container for long-term storage, purge the headspace with a dry, inert gas like argon or nitrogen. This displaces moisture and oxygen.

    • Use of Desiccants: Store the sealed container inside a secondary container or desiccator containing a suitable desiccant (e.g., silica gel, Drierite) to protect it from ambient humidity.

    • Aliquotting: If you need to use the compound frequently, aliquot it into smaller, single-use vials upon receipt. This prevents repeated exposure of the bulk stock to the atmosphere.

  • Visualization: Primary Degradation Pathway

    degradation_pathway start 1-Formylpiperidine-4-carbonitrile intermediate Tetrahedral Intermediate start->intermediate Hydrolysis reagent H₂O (Moisture) reagent->intermediate product1 Piperidine-4-carbonitrile intermediate->product1 C-N Bond Cleavage product2 Formic Acid intermediate->product2

    Caption: Hydrolytic degradation of 1-Formylpiperidine-4-carbonitrile.

Section 3: Recommended Storage Protocol & Data Summary

For maximum shelf-life and to ensure the highest purity of your material, adhere to the following storage conditions.

ParameterRecommended ConditionRationale & Scientific Justification
Temperature -20°C to 4°C (Cool/Refrigerated)Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation.[4][5][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture to prevent hydrolysis and removes oxygen to prevent oxidative degradation.[9][10]
Container Tightly Sealed Amber Glass Vial with PTFE-lined CapAmber glass protects against potential light-induced degradation. A tight seal with a chemically inert liner prevents moisture ingress and contamination.[4][8]
Environment Store in a Dry Location (e.g., Desiccator)Provides a secondary barrier against ambient humidity, protecting the primary container seal.
Incompatibilities Keep away from Strong Oxidizing Agents, Acids, and BasesThese substances can catalytically accelerate degradation pathways or react directly with the compound.[4][8][11]

Section 4: Protocol for Quality Control and Stability Monitoring

Regularly assessing the purity of your stored compound is crucial. This general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol can be adapted to monitor for the appearance of degradation products. Forced degradation studies are a common practice for developing such stability-indicating methods.[12][13]

General RP-HPLC Method for Purity Assessment
  • Sample Preparation:

    • Carefully prepare a stock solution of your 1-Formylpiperidine-4-carbonitrile standard at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water).

    • Prepare your test sample from the stored material at the same concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 2.1 x 100 mm, 1.7 µm (A column with a wide pH stability range is recommended).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm or 220 nm.

    • Injection Volume: 1-5 µL

  • Data Analysis:

    • Analyze the chromatogram of your stored sample and compare it to the reference standard.

    • The appearance of new peaks, particularly an earlier-eluting peak corresponding to the more polar Piperidine-4-carbonitrile, indicates degradation.

    • Integrate the peak areas to calculate the percentage purity and quantify any degradation products that have formed over time. For structural confirmation of unknown peaks, LC-MS analysis is recommended.[14]

References

  • Wang, S., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Accessed March 2024. [Link]

  • National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 (Aliphatic Nitriles). Accessed March 2024. [Link]

  • Antonino, L. D., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society. [Link]

  • Loba Chemie. N-FORMYLPIPERIDINE Safety Data Sheet. Accessed March 2024. [Link]

  • LibreTexts Chemistry. Chemistry of Nitriles. Accessed March 2024. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]

  • The Royal Society of Chemistry. Analytical Methods. Accessed March 2024. [Link]

  • ACS Publications. Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride. Accessed March 2024. [Link]

  • Brown, R. S., et al. (2003). Aspects of the hydrolysis of formamide. Canadian Journal of Chemistry. [Link]

  • Waters Corporation. Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. Accessed March 2024. [Link]

  • Organic Chemistry Portal. Nitrile synthesis. Accessed March 2024. [Link]

  • Wikipedia. Formamide. Accessed March 2024. [Link]

  • Google Patents. Preparation of N-formyl piperidine. Accessed March 2024.
  • Journal of the Chemical Society C: Organic. Pteridine studies. Part XLI. Accessed March 2024. [Link]

  • Semantic Scholar. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Accessed March 2024. [Link]

  • MDPI. A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. Accessed March 2024. [Link]

  • Google Patents.
  • BioProcess International. Stability Considerations for Biopharmaceuticals. Accessed March 2024. [Link]

  • Google Patents. Production of n-benzyl-4-formylpiperidine. Accessed March 2024.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Accessed March 2024. [Link]

Sources

Optimization

Troubleshooting low yield in 1-Formylpiperidine-4-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 1-formylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-formylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common issues that can lead to low yields and provide practical, experience-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in the formylation of piperidine-4-carbonitrile can often be traced back to a few key areas: the quality of reagents and starting materials, suboptimal reaction conditions, or inefficient workup and purification.

  • Reagent Quality: The purity of both piperidine-4-carbonitrile and the formylating agent is paramount. Moisture in the starting materials or solvents can lead to unwanted side reactions. For instance, using insufficiently dry N-formylpiperidine as a formylating agent has been observed to lead to the formation of mono-aldehyde byproducts in similar reactions.[1]

  • Reaction Conditions: Incomplete conversion is a frequent cause of low yields. This can be due to inadequate reaction time, incorrect temperature, or inefficient mixing. The choice of formylating agent also significantly impacts the required conditions.

  • Workup and Purification: The product, 1-formylpiperidine-4-carbonitrile, can be lost during aqueous workup if the pH is not carefully controlled or if an insufficient number of extractions are performed.[2] Furthermore, improper purification techniques can lead to significant product loss.

Q2: I suspect a side reaction is occurring. What are the likely possibilities?

Several side reactions can compete with the desired N-formylation, thereby reducing the yield of your target compound.

  • Hydrolysis of the Nitrile Group: While generally stable, the nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of the corresponding carboxylic acid or amide.

  • Decomposition of the Formylating Agent: Some formylating agents can be unstable. For example, formic acid can dehydrate to carbon monoxide under certain conditions.

  • Michael Addition: If there are any α,β-unsaturated carbonyl compounds present as impurities, the piperidine nitrogen can participate in a Michael addition, consuming the starting material.[3][4]

To investigate these possibilities, it is recommended to analyze the crude reaction mixture by techniques such as TLC, LC-MS, or ¹H NMR to identify any major byproducts.

Optimizing Your Synthesis: A Deeper Dive

Q3: How can I optimize the reaction conditions for the formylation of piperidine-4-carbonitrile?

Optimization is a multifactorial process. Below is a breakdown of key parameters to consider, with a comparison of common formylating agents.

Formylating Agents and Typical Conditions:

Formylating AgentSolventTemperatureTypical YieldKey Considerations
Ethyl FormateNone or Ethanol60-150°CUp to 98%Reaction is driven by the removal of ethanol.[5] A simple distillation setup can be effective.[6]
Formic AcidNone60°CModerate to ExcellentA simple and cost-effective method.[7] The reaction involves the formation of a salt intermediate followed by dehydration.[8]
N,N-Dimethylformamide (DMF)High-boiling solventHigh temperaturesUp to 87.6%Can be effective, but often requires harsher conditions and can lead to more byproducts.[8]

Troubleshooting Workflow for Low Yield:

Below is a systematic approach to troubleshooting low yields in your synthesis.

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Formylation using Ethyl Formate

This protocol is adapted from a general procedure for the N-formylation of piperidines.[5]

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, combine piperidine-4-carbonitrile (1.0 eq) and ethyl formate (3.0 eq).

  • Reaction: Heat the mixture to 80-150°C. Ethanol will begin to distill off. Continue heating until no more ethanol is collected.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess ethyl formate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reaction Pathway:

ReactionPathway Piperidine Piperidine-4-carbonitrile Product 1-Formylpiperidine-4-carbonitrile Piperidine->Product + EthylFormate Ethyl Formate EthylFormate->Product Ethanol Ethanol Product->Ethanol -

Caption: Synthesis of 1-Formylpiperidine-4-carbonitrile from Piperidine-4-carbonitrile and Ethyl Formate.

Q4: My purified product is still impure. What are the best practices for purification?

Purification of 1-formylpiperidine-4-carbonitrile requires careful attention to detail to avoid product loss.

  • Extraction: During the aqueous workup, ensure the pH of the aqueous layer is neutral to slightly basic before extraction to prevent the protonation of any unreacted piperidine starting material, which would draw it into the aqueous layer. Use a suitable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions to ensure complete recovery of the product.[2]

  • Drying: Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate or magnesium sulfate before concentrating.

  • Column Chromatography: If column chromatography is necessary, use a silica gel stationary phase with a solvent system such as ethyl acetate/hexanes. Monitor the fractions carefully by TLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[2]

References

  • CN105693596A - Preparation method of 1-benzyl-4-piperidine formaldehyde - Google Patents.
  • 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC. Available at: [Link]

  • CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC. Available at: [Link]

  • 1-phenylpiperidine - Organic Syntheses Procedure. Available at: [Link]

  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • CN1091104C - Preparation of N-formyl piperidine - Google Patents.
  • Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations - PMC. Available at: [Link]

  • Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - Ye, J.; Wang, X.; Deuther-Conrad, W. - Helmholtz-Zentrum Dresden-Rossendorf. Available at: [Link]

  • CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - SciSpace. Available at: [Link]

  • Ethyl formate - Wikipedia. Available at: [Link]

  • Ethyl Formate Synthesis - PierpaLab. Available at: [Link]

  • ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF - ResearchGate. Available at: [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. Available at: [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. Available at: [Link]

  • N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. a - ResearchGate. Available at: [Link]

  • ETHYL FORMATE FOR SYNTHESIS - DUBI CHEM. Available at: [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase parameters for 1-Formylpiperidine-4-carbonitrile purification

Target Audience: Researchers, scientists, and drug development professionals. Subject: Advanced troubleshooting, mobile phase optimization, and rotameric peak resolution. Welcome to the technical support center. As a Sen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Advanced troubleshooting, mobile phase optimization, and rotameric peak resolution.

Welcome to the technical support center. As a Senior Application Scientist, I frequently see researchers discard perfectly good columns because they misdiagnose chemical phenomena as hardware failures. 1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) presents specific chromatographic challenges due to its N-formyl amide structure and lack of a strong UV chromophore.

This guide is designed to move beyond basic troubleshooting. We will explore the structural causality behind poor peak shapes and provide self-validating protocols to ensure your purification workflows are robust and reproducible.

Diagnostic Workflow: Resolving Peak Abnormalities

MobilePhaseOptimization A 1-Formylpiperidine-4-carbonitrile HPLC Method Development B Select Mobile Phase: H2O / Acetonitrile A->B C Set UV Detection: 205 nm (Low UV) A->C D Run Initial Gradient @ 25°C B->D C->D E Observe Peak Shape D->E F Split/Broad Peak (Rotamer Dynamics) E->F If Amide Bond Restricts Rotation G Sharp Peak (Ideal) E->G If Fast Interconversion H Increase Temp to 55°C (Thermal Coalescence) F->H I Verify Peak Purity via MS or DAD G->I H->I

Decision tree for optimizing HPLC parameters and resolving N-formyl rotamer peak splitting.

Troubleshooting Guide & FAQs

Q1: My highly pure 1-Formylpiperidine-4-carbonitrile sample elutes as a split peak or a broad doublet. Is my column degrading?

A1: Not necessarily. Before replacing your analytical or preparative column, you must distinguish between physical column degradation and chemical rotamer dynamics.

The Causality: 1-Formylpiperidine-4-carbonitrile contains an N-formyl group. The partial double-bond character of this amide bond restricts rotation, creating stable E and Z rotamers[1]. At ambient temperatures (20–25 °C), the interconversion rate of these rotamers is similar to the chromatographic timescale. As the molecules interconvert while traveling down the column, it leads to peak broadening, plateau formation, or distinct split peaks (doublets)[1].

The Solution: Elevate the column compartment temperature to 50–60 °C. The added thermal energy accelerates the interconversion rate beyond the separation timescale, coalescing the rotamers into a single, sharp peak[1]. If the peak remains split at 60 °C, the issue is likely a physical void at the column inlet or a clogged frit, which requires column back-flushing or replacement[2],[3].

Q2: The baseline drifts severely during gradient elution, and sensitivity is extremely poor. How do I optimize detection for this molecule?

A2: The Causality: 1-Formylpiperidine-4-carbonitrile lacks a conjugated aromatic system. Its functional groups (the formyl and nitrile moieties) only absorb weakly in the low-UV range (typically 200–210 nm). Baseline noise and drift at these low wavelengths are almost always caused by the UV absorbance of the mobile phase solvents themselves changing over the course of the gradient[4].

The Solution:

  • Solvent Selection: Switch from Methanol (UV cutoff ~205 nm) to HPLC-grade Acetonitrile (UV cutoff ~190 nm) to minimize background absorbance and gradient drift[4].

  • Additive Optimization: Avoid high concentrations of UV-absorbing additives like Trifluoroacetic acid (TFA). Instead, use 0.05% Phosphoric acid (for UV-only applications) or 0.1% Formic acid (if MS compatibility is required).

  • Alternative Detectors: If UV sensitivity remains insufficient for impurity profiling, utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which measure mass rather than optical properties.

Q3: I am experiencing retention time shifts between runs. How can I stabilize the method?

A3: The Causality: Retention time drift for polar, neutral molecules often stems from minor fluctuations in mobile phase composition, inadequate column equilibration, or ambient temperature variations affecting the partition coefficient[5],[4]. Furthermore, if the mobile phase passes through a hot column oven at high flow rates without being pre-heated, a radial temperature gradient forms inside the column (cooler in the center, hotter at the walls), causing peak distortion and retention shifts[6].

The Solution:

  • Ensure the column is fully equilibrated with at least 10 column volumes of the initial mobile phase[5].

  • Use an active heat exchanger or lengthen the stainless-steel tubing before the column inlet to pre-heat the mobile phase to the oven temperature[7],[6].

  • Ensure your pump's proportioning valves are functioning correctly and that all solvents are thoroughly degassed to prevent pressure and flow fluctuations[4].

Quantitative Data: Thermal Coalescence Dynamics

To illustrate the causality of temperature on rotamer resolution, the following table summarizes the typical chromatographic behavior of 1-Formylpiperidine-4-carbonitrile across a temperature gradient.

Column Temperature (°C)Peak AppearanceApparent Efficiency (N)Resolution ( Rs​ ) Between Rotamers
20Distinct Doublet< 2,000~1.2
35Broad / Bridged< 1,500~0.5
50Single, Tailing> 8,000N/A (Coalesced)
65Single, Sharp> 12,000N/A (Coalesced)

Standardized Protocol: Variable-Temperature HPLC Coalescence Study

To validate whether peak splitting is caused by N-formyl rotamers or a physical column failure, execute this self-validating protocol. If the peak coalesces at high temperatures, the system validates the rotamer hypothesis. If it does not, it validates a hardware/column failure.

Phase 1: System Preparation

  • Install a standard C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) into a thermostatted column compartment.

  • Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid).

  • Purge all lines and equilibrate the system at a flow rate of 0.4 mL/min with a 95% A / 5% B isocratic hold.

Phase 2: Temperature Profiling

  • Set the column oven temperature to 25 °C. Allow 10 minutes for thermal equilibration.

  • Inject 1 µL of a 0.1 mg/mL 1-Formylpiperidine-4-carbonitrile standard. Record the chromatogram (Target wavelength: 205 nm).

  • Increase the column oven temperature in 10 °C increments (35 °C, 45 °C, 55 °C, 65 °C).

  • Crucial Step: At each new temperature setpoint, wait exactly 10 minutes before injection to ensure the stationary phase and incoming mobile phase have reached thermal equilibrium[7].

Phase 3: Data Interpretation

  • Overlay the resulting chromatograms.

  • Rotamer Confirmation: If the doublet merges into a single, highly efficient peak as temperature increases, the splitting is confirmed as rotameric interconversion. Lock the method temperature at the lowest point that provides a coalesced peak (typically 55–60 °C) to preserve column lifespan.

  • Hardware Failure Confirmation: If the peak remains split symmetrically across all temperatures, remove the column and inspect the system for dead volume[6] or replace the guard column/frit[2].

References

  • Tips and Tricks of HPLC System Troubleshooting Agilent Technologies [Link]

  • LC Chromatography Troubleshooting Guide Halo Columns[Link]

  • Split peaks as a phenomenon in liquid chromatography Bio-Works[Link]

  • Troubleshooting Common HPLC Issues Labcompare[Link]

  • Chromatographically separable rotamers of an unhindered amide Beilstein Journal of Organic Chemistry[Link]

  • Abnormal Peak Shapes Shimadzu[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Formylpiperidine-4-carbonitrile Substitution Reactions

Welcome to the technical support center for navigating the challenges of substitution reactions with 1-Formylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of substitution reactions with 1-Formylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome steric hindrance at the C4 position of the piperidine ring.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions at the C4 position of 1-Formylpiperidine-4-carbonitrile so challenging?

The primary challenge is steric hindrance.[1][2][3][4][5] The piperidine ring can exist in a chair conformation, and substituents at the C4 position can be either axial or equatorial. The incoming nucleophile must approach the electrophilic carbon at a specific trajectory, which can be physically blocked by the atoms of the ring and its substituents. The formyl group on the nitrogen and the carbonitrile group itself contribute to the steric bulk around the C4 position, making it a hindered electrophilic center.

Q2: What are the common signs of steric hindrance in my reaction?

Common indicators of steric hindrance include:

  • Low or no product yield: The reaction may not proceed at all or may give very low yields of the desired product.

  • Slow reaction rates: The reaction may take a significantly longer time to reach completion compared to less hindered substrates.

  • Formation of elimination byproducts: Instead of substitution, the nucleophile may act as a base, leading to elimination reactions.

  • No reaction even with strong nucleophiles: Even potent nucleophiles may fail to react if they cannot access the electrophilic site.

Q3: Can I simply increase the temperature or reaction time to overcome steric hindrance?

While increasing temperature can sometimes provide the necessary activation energy to overcome steric barriers, it is often a double-edged sword. Higher temperatures can lead to decomposition of reactants or products and promote side reactions, such as elimination. Similarly, prolonged reaction times can also lead to the formation of undesirable byproducts. A more strategic approach often involves the careful selection of reagents, catalysts, and reaction conditions.

Q4: What types of nucleophiles are most effective for this substitution?

For sterically hindered substrates, smaller, highly reactive nucleophiles are generally more effective. However, the choice of nucleophile is highly dependent on the desired substituent. In some cases, using a less bulky but more reactive form of the nucleophile, such as an organometallic reagent, can be beneficial.

Q5: Are there any recommended catalysts to facilitate the reaction?

Yes, catalysis can be a powerful tool. Lewis acids can activate the carbonitrile group or the formyl group, making the C4 carbon more electrophilic and potentially facilitating the substitution.[6][7][8] Transition metal catalysts, such as those based on palladium or rhodium, can also be employed to facilitate cross-coupling reactions at the C4 position, although this often requires prior functionalization of the carbonitrile group.[9]

Troubleshooting Guides

Problem: Low or No Product Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Insufficient Reactivity of Nucleophile * Consider using a more reactive nucleophile (e.g., an organolithium or Grignard reagent instead of an alcohol). * If using a weaker nucleophile, consider deprotonating it with a strong base to increase its nucleophilicity.A more potent nucleophile has a higher driving force to attack the sterically hindered electrophilic center.
Steric Hindrance Preventing Nucleophilic Attack * Solvent Choice: Switch to a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).[4] * Catalysis: Introduce a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) to activate the substrate.[6][7] * Temperature Optimization: Carefully screen a range of temperatures. Start with lower temperatures and gradually increase.Polar aprotic solvents can solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and reactive. Lewis acids can coordinate to the nitrogen or oxygen atoms, increasing the electrophilicity of the C4 carbon.
Poor Leaving Group Ability of the Cyano Group * The cyano group is generally a poor leaving group in direct nucleophilic substitution. Consider alternative synthetic routes where the cyano group is transformed into a better leaving group or where a different precursor is used.A good leaving group is a weak base that can stabilize the negative charge after it departs. The cyanide anion is a relatively strong base.
Problem: Formation of Elimination Side Products

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Nucleophile Acting as a Base * Use a less basic but still nucleophilic reagent. * Employ a sterically hindered, non-nucleophilic base to deprotonate your desired nucleophile if necessary. * Lower the reaction temperature to favor the substitution pathway, which typically has a higher activation energy but is more thermodynamically favored.Bulky nucleophiles are more likely to act as bases and abstract a proton from a neighboring carbon, leading to elimination. Lower temperatures can help control the reaction kinetics to favor substitution over elimination.
High Reaction Temperature * Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.Elimination reactions are often favored at higher temperatures (Zaitsev's rule).

Experimental Protocols & Methodologies

Protocol: Lewis Acid-Catalyzed Addition of a Silyl Enol Ether

This protocol describes a method for introducing a functionalized alkyl group at the C4 position, which can be a strategy to overcome the direct substitution challenge.[10][11]

Reactants:

  • 1-Formylpiperidine-4-carbonitrile

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Lewis Acid (e.g., Zinc Chloride, ZnCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-Formylpiperidine-4-carbonitrile and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., ZnCl₂, 1.1 equivalents) portion-wise, ensuring the temperature remains low.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Slowly add the silyl enol ether (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts
Decision-Making Workflow for Troubleshooting

G start Low Yield or No Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Use a more reactive nucleophile or add a strong base. check_nucleophile->increase_nucleophilicity No check_conditions Are reaction conditions optimal? check_nucleophile->check_conditions Yes increase_nucleophilicity->check_conditions optimize_solvent Switch to a polar aprotic solvent. check_conditions->optimize_solvent No end Successful Substitution check_conditions->end Yes add_catalyst Introduce a Lewis acid catalyst. optimize_solvent->add_catalyst alternative_route Consider an alternative synthetic route. add_catalyst->alternative_route alternative_route->end

Caption: A workflow for troubleshooting low-yielding substitution reactions.

Proposed Catalytic Activation by a Lewis Acid

G sub 1-Formylpiperidine-4-carbonitrile activated Activated Complex sub->activated + LA LA Lewis Acid (LA) product Substituted Product activated->product + Nu⁻ Nu Nucleophile (Nu⁻)

Caption: Lewis acid coordination to the substrate to enhance electrophilicity.

References

  • Ishikawa, H., et al. (2015). Efficient Organocatalytic Construction of C4-Alkyl Substituted Piperidines and Their Application to the Synthesis of (+)-α-Skytanthine. Chemistry – A European Journal. Available at: [Link]

  • Traynor, J.R., et al. (2017). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Available at: [Link]

  • Khabnadideh, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • van Vliet, K.M., et al. (2019). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. Available at: [Link]

  • Dell'Erba, C., et al. (1998). Steric effects in nucleophilic substitution of five-membered rings. Influence of the nature of the leaving group on secondary steric effects. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Lounasmaa, M., & Koskinen, A. (1983). Mild General Synthesis of 4-Substituted Piperidines. ResearchGate. Available at: [Link]

  • Lounasmaa, M., & Koskinen, A. (1983). Mild general synthesis of 4-substituted piperidines. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available at: [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]

  • Farrell, N., et al. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. Available at: [Link]

  • Wang, Z., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Available at: [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Soderburg, T. (2016). CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors. MDPI. Available at: [Link]

  • Vangveravong, S., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Brønsted acid and Lewis acid co-promoted cascade cyclization reaction and application to the total synthesis of Erysotramidine. Organic Chemistry Frontiers. Available at: [Link]

Sources

Troubleshooting

Removing formyl group impurities from crude 1-Formylpiperidine-4-carbonitrile extracts

Welcome to the technical support guide for the purification of crude 1-Formylpiperidine-4-carbonitrile. This document provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 1-Formylpiperidine-4-carbonitrile. This document provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material by effectively removing formyl group-related and other process impurities.

Introduction

1-Formylpiperidine-4-carbonitrile is a valuable building block in medicinal chemistry and drug development.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude extracts of this compound are often contaminated with impurities stemming from its synthesis, such as unreacted starting materials, byproducts from side reactions, and degradation products. A common and often challenging impurity to remove is residual formic acid or other formylating agents, as well as byproducts related to the formyl group itself.[2][3]

This guide provides a structured approach to identifying and removing these impurities, with a focus on practical, field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 1-Formylpiperidine-4-carbonitrile extract is a discolored oil/solid. What are the likely impurities?

A1: Discoloration, often a yellow or brown tint, typically indicates the presence of oxidation products or other colored byproducts.[4] Common impurities in the synthesis of piperidine derivatives can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include piperidine-4-carbonitrile or the formylating agent.

  • Residual Formylating Agent: Formic acid is a common reagent for N-formylation and can be challenging to remove completely.[3][5][6]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 1-formylpiperidine-4-carboxamide or 1-formylpiperidine-4-carboxylic acid.[7][8]

  • Byproducts of Formylation: Side reactions can lead to the formation of various related impurities.

  • Residual Solvents: Solvents used in the reaction or workup may be present.[9]

  • Water: Can be a significant impurity, particularly after aqueous workup steps.[4]

Q2: What is the first step I should take to purify my crude extract?

A2: For solid crude products, recrystallization is often the most effective and straightforward initial purification step.[4][10] The choice of solvent is critical for successful recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable solvent can be identified.

Causality: The principle behind single-solvent recrystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude product into several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature to assess solubility.[4][10]

    • A good solvent will show poor solubility at room temperature.

    • Heat the test tubes with undissolved solid. If the compound dissolves completely upon heating, it is a potentially suitable solvent.

    • Allow the hot solution to cool to room temperature and then place it in an ice bath. The formation of crystals indicates a good solvent choice.[4]

  • Recrystallization Procedure:

    • Place the crude 1-Formylpiperidine-4-carbonitrile in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to just dissolve the compound completely. Using the minimum volume is crucial for a good recovery yield.[10]

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities. Perform a hot filtration to remove the charcoal.[9]

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a suitable single solvent cannot be found.[10]

Causality: This technique relies on finding a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent. The slow addition of the anti-solvent reduces the overall solvating power of the system, forcing the desired compound to crystallize out while impurities remain in solution.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Identify a "good" solvent where the compound is highly soluble.

    • Identify a "poor" solvent (anti-solvent) where the compound is poorly soluble but is miscible with the "good" solvent. Common pairs include dichloromethane/hexane or ethyl acetate/hexane.[11]

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.

    • Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[10]

    • If necessary, gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Q3: Recrystallization did not sufficiently remove the impurities. What is the next step?

A3: If recrystallization is ineffective, column chromatography is the next logical purification technique.[12] Given the polar nature of the nitrile and formyl groups, a normal-phase silica gel chromatography is generally suitable.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[12] More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly with a less polar mobile phase.

Protocol 3: Flash Column Chromatography

Step-by-Step Methodology:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a Thin Layer Chromatography (TLC) plate (silica gel).

    • Develop the TLC plate in various solvent systems of differing polarity (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).

    • The ideal solvent system will give a retention factor (Rf) of 0.3-0.4 for the desired compound and good separation from impurities.[12]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like hexane).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, applying pressure (flash chromatography) to speed up the process.

    • Collect fractions and monitor the elution of compounds by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-Formylpiperidine-4-carbonitrile.

Q4: I suspect a significant amount of unreacted piperidine-4-carbonitrile or other basic impurities. How can I remove these?

A4: An acid-base extraction can be an effective method to separate basic impurities from your neutral N-formylated product.[4]

Causality: This technique exploits the difference in the acid-base properties of the components in the mixture. Basic impurities like unreacted piperidine-4-carbonitrile will be protonated by an acid and become water-soluble salts, allowing them to be extracted into an aqueous layer. The neutral desired product will remain in the organic layer.

Protocol 4: Acid-Base Extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude extract in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will convert basic impurities into their water-soluble salts.

  • Separation: Separate the aqueous layer. Repeat the acidic wash if necessary.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Q5: How can I specifically target the removal of the N-formyl group if I want to obtain the parent piperidine-4-carbonitrile?

A5: While the goal is typically to purify the N-formylated compound, in some cases, removal of the formyl protecting group is desired. This can be achieved through hydrolysis under acidic or basic conditions, or by other chemical methods.

  • Acidic Hydrolysis: Treatment with a strong acid in a mixture of water and an organic solvent can cleave the N-formyl group.[13]

  • Hydroxylamine Treatment: Reacting the N-formyl compound with hydroxylamine hydrochloride can also effectively remove the formyl group.[14][15]

  • Hydrazine Treatment: Hydrazine or its derivatives can be used for deformylation, often under specific pH conditions.[16][17]

It is important to note that these conditions may also affect the nitrile group, potentially leading to hydrolysis to the corresponding amide or carboxylic acid.[9] Careful optimization of reaction conditions is necessary.

Q6: What analytical techniques are best for assessing the purity of my 1-Formylpiperidine-4-carbonitrile?

A6: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the main component and detecting impurities.[9][18][19] A reversed-phase method is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify the structures of impurities if they are present in sufficient concentration.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample and monitor the progress of a purification.[12]

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 1-Formylpiperidine- 4-carbonitrile Extract Recrystallization Recrystallization (Single or Two-Solvent) Crude->Recrystallization Initial Purification AcidBaseExtraction Acid-Base Extraction (for basic impurities) Crude->AcidBaseExtraction If basic impurities are suspected ColumnChromatography Column Chromatography (Silica Gel) Recrystallization->ColumnChromatography Impure PureProduct Pure Product Recrystallization->PureProduct Sufficiently Pure ColumnChromatography->PureProduct AcidBaseExtraction->Recrystallization Analysis Purity Analysis (HPLC, GC-MS, NMR) PureProduct->Analysis

Caption: A typical workflow for the purification of 1-Formylpiperidine-4-carbonitrile.

Summary of Purification Techniques

TechniquePrincipleBest For RemovingKey Considerations
Recrystallization Differential solubility at varying temperatures.Solid impurities with different solubility profiles.Solvent selection is critical for yield and purity.[4][10]
Column Chromatography Differential adsorption to a stationary phase.Impurities with different polarities.Requires careful selection of the mobile phase based on TLC analysis.[12]
Acid-Base Extraction Exploits differences in acid-base properties.Basic impurities (e.g., unreacted amines).The desired product must be stable to acidic conditions.[4]

References

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Geiger, R., & Konig, W. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. U.S.
  • Geiger, R., & Konig, W. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. U.S.
  • Cen, E., & Mazza, F. (1982). Removal of formyl groups from n-formyl peptides. U.K.
  • Nayak, S. K., & Nayak, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Bhown, A. S., Bennett, J. C., Morgan, P. H., & Mole, J. E. (1981). Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. Analytical Biochemistry, 112(1), 158-162.
  • Benchchem. (n.d.). Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols.
  • Gawley, R. E., & Ripoll, J. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S.
  • Benchchem. (n.d.). Purification methods for removing impurities from nitriles.
  • Zhang, Y., et al. (2023). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega, 8(49), 47016-47024.
  • Ramesh, T., Nageswara Rao, P., & Suresh, K. (2014). A novel normal phase HPLC method for the quantification of N-formyl impurity in azacitidine active pharmaceutical ingredients and pharmaceutical dosage forms. Analytical Methods, 6(3), 859-864.
  • Biron, J. P., & Pascal, R. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10636-10645.
  • Reddy, K. L., et al. (2014). An efficient method for the preparation of N-formyl imide via amidine using propylphosphonic anhydride (T3P®). Tetrahedron Letters, 55(30), 4151-4154.
  • Lysyj, I., & Newton, P. R. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(8), 1031-1032.
  • Organic Syntheses. (n.d.). Dithieno[3,2-b:2',3'-d]thiophene. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Grygorenko, O. O., & Zozulya, O. S. (2022).
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Ajinomoto Co., Inc. (1988). N-formylation of amino carboxylic compounds with formamide. U.S.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development.
  • Beke, D., & Szántay, C. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical and Allied Sciences, 20(4), 3624-3635.
  • Daoudy, B. D. A. D., et al. (2025, December 21). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Journal of Analytical Methods in Chemistry.
  • Bandgar, B. P., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151.
  • Jung, S. H., et al. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
  • Guizhou University of Traditional Chinese Medicine. (2016). Preparation method of 1-benzyl-4-piperidine formaldehyde.
  • Henriksen, A., et al. (2006). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5047-o5048.
  • Neumann, C. N., & Hooker, J. M. (2015). Formylation of Amines. Organic Reactions, 88, 1-106.
  • ChemBK. (2024, April 9). 1-Formylpiperidine. Retrieved from [Link]

  • Japan Tobacco Inc. (2000). Production of n-benzyl-4-formylpiperidine.
  • University of Science and Technology of China. (1991). Prepn. method for n-formyl piperidine and homologs thereof.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Formylpiperidine-4-carbonitrile and N-Boc-piperidine-4-carbonitrile for Synthetic Applications

Introduction In the landscape of drug discovery and organic synthesis, piperidine scaffolds are of paramount importance, featuring in a vast array of pharmaceuticals and bioactive molecules. The strategic use of protecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and organic synthesis, piperidine scaffolds are of paramount importance, featuring in a vast array of pharmaceuticals and bioactive molecules. The strategic use of protecting groups on the piperidine nitrogen is crucial for controlling reactivity and achieving desired chemical transformations. Among the plethora of available protecting groups, the N-formyl and N-tert-butoxycarbonyl (Boc) groups are frequently employed. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 1-Formylpiperidine-4-carbonitrile and N-Boc-piperidine-4-carbonitrile. By examining their behavior in key synthetic operations—deprotection, and reactions of the nitrile moiety—supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Electronic Differences

The divergent reactivity of 1-Formylpiperidine-4-carbonitrile and N-Boc-piperidine-4-carbonitrile stems from the distinct electronic properties of the formyl and Boc protecting groups.

Feature1-Formylpiperidine-4-carbonitrileN-Boc-piperidine-4-carbonitrile
Protecting Group Formyl (-CHO)tert-Butoxycarbonyl (-Boc)
Electronic Effect Electron-withdrawingElectron-donating (by resonance)
Nitrogen Basicity Significantly ReducedReduced, but still nucleophilic
CAS Number 2591-86-8[1]91419-52-2[2]
Molecular Formula C₇H₁₀N₂OC₁₁H₁₈N₂O₂
Molecular Weight 138.17 g/mol 210.27 g/mol

The formyl group, with its carbonyl moiety directly attached to the nitrogen, exerts a strong electron-withdrawing inductive and resonance effect. This significantly decreases the electron density on the piperidine nitrogen, rendering it substantially less basic and nucleophilic. Conversely, the Boc group, while also containing a carbonyl, can donate a lone pair of electrons from the adjacent oxygen atom via resonance, which moderates the electron-withdrawing effect on the piperidine nitrogen. This fundamental electronic disparity dictates the stability of the protecting group and influences the reactivity of the entire molecule.

Deprotection: A Tale of Two Stabilities

The selective removal of the N-protecting group is a critical step in many synthetic sequences. The conditions required for the deprotection of the formyl and Boc groups are markedly different, offering orthogonal synthetic strategies.

N-Boc Deprotection: The Acid-Labile Workhorse

The N-Boc group is renowned for its stability under a wide range of conditions, including basic, reductive, and oxidative environments, yet it is readily cleaved under acidic conditions. This acid lability is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis.[3]

Mechanism of Acidic Deprotection of N-Boc Group

G NBoc N-Boc-piperidine Protonated_Boc Protonated N-Boc-piperidine NBoc->Protonated_Boc Protonation H_plus H+ Carbamic_acid Piperidine-1-carbamic acid Protonated_Boc->Carbamic_acid Loss of isobutylene Piperidine Piperidinium salt Carbamic_acid->Piperidine Decarboxylation CO2 CO₂ Isobutylene Isobutylene

Caption: Acid-catalyzed removal of the N-Boc protecting group.

Experimental Protocol: Acidic Deprotection of N-Boc-piperidine-4-carbonitrile

  • Dissolution: Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) (2-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M), to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting piperidinium salt can often be used directly in the next step or neutralized with a base to yield the free piperidine.

N-Formyl Deprotection: Versatility in Cleavage

The N-formyl group, in contrast to the Boc group, can be removed under both acidic and basic/nucleophilic conditions. This dual reactivity offers flexibility but requires careful consideration of the overall substrate stability.

Mechanism of Acidic and Basic Deprotection of N-Formyl Group

G cluster_acidic Acidic Conditions cluster_basic Basic Conditions NFormyl_acid N-Formylpiperidine Protonated_formyl Protonated N-Formylpiperidine NFormyl_acid->Protonated_formyl Protonation Intermediate_acid Tetrahedral Intermediate Protonated_formyl->Intermediate_acid Nucleophilic attack by H₂O H2O_acid H₂O Piperidine_acid Piperidinium salt Intermediate_acid->Piperidine_acid Collapse Formic_acid Formic Acid NFormyl_base N-Formylpiperidine Intermediate_base Tetrahedral Intermediate NFormyl_base->Intermediate_base Nucleophilic attack by OH⁻ OH_minus OH⁻ Piperidine_base Piperidine Intermediate_base->Piperidine_base Collapse Formate Formate

Caption: Deprotection pathways for the N-formyl group.

Experimental Protocol: Acidic Deprotection of 1-Formylpiperidine-4-carbonitrile

  • Reaction Setup: To 1-Formylpiperidine-4-carbonitrile (1.0 eq), add a solution of aqueous hydrochloric acid (e.g., 6 M).

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, basify the reaction mixture with a suitable base (e.g., NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the deprotected piperidine.

Experimental Protocol: Basic/Nucleophilic Deprotection of 1-Formylpiperidine-4-carbonitrile

  • Reaction Setup: Dissolve 1-Formylpiperidine-4-carbonitrile (1.0 eq) in a protic solvent like methanol or ethanol.

  • Base Addition: Add a strong base such as sodium hydroxide or potassium hydroxide, or a nucleophile like hydrazine.

  • Heating: Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture and partition the residue between water and an organic solvent. The organic layer is then dried and concentrated to afford the deprotected product.

Comparative Summary of Deprotection Conditions

ConditionN-Boc-piperidine-4-carbonitrile1-Formylpiperidine-4-carbonitrile
Acidic (e.g., TFA, HCl) Readily cleaved at room temperature.Cleavable, often requires heating.[4]
Basic (e.g., NaOH, K₂CO₃) Highly Stable.Cleavable, typically with heating.
Nucleophilic (e.g., Hydrazine) StableCleavable.[5]
Catalytic Hydrogenation StableCan be reduced to N-methylpiperidine.[6][7]

Reactivity of the 4-Carbonitrile Group: An Electronically Influenced Handle

The electronic nature of the N-protecting group also modulates the reactivity of the 4-carbonitrile functionality. These differences are most apparent in reduction and hydrolysis reactions.

Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile group to an aminomethyl group is a valuable transformation for introducing a basic center and a key linker for further functionalization. This is commonly achieved through catalytic hydrogenation or with hydride reducing agents like lithium aluminum hydride (LiAlH₄).[8]

Workflow for Nitrile Reduction

G Start N-Protected-piperidine-4-carbonitrile LiAlH4 1. LiAlH₄, THF 2. H₂O workup Start->LiAlH4 H2_cat H₂, Catalyst (e.g., Raney Ni, Pd/C) Start->H2_cat Product N-Protected-4-(aminomethyl)piperidine LiAlH4->Product H2_cat->Product

Caption: General routes for the reduction of the nitrile group.

The electron-withdrawing N-formyl group can potentially influence the reduction of the nitrile. However, powerful reducing agents like LiAlH₄ are generally effective for this transformation regardless of the N-substituent.[9] Catalytic hydrogenation is also a viable method, although the choice of catalyst and conditions can be crucial to avoid side reactions, such as dehalogenation if other sensitive groups are present.[10]

Experimental Protocol: LiAlH₄ Reduction of N-Boc-piperidine-4-carbonitrile

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the desired N-Boc-4-(aminomethyl)piperidine.

A similar protocol can be applied for the reduction of 1-Formylpiperidine-4-carbonitrile.

Experimental Protocol: Catalytic Hydrogenation of N-Boc-piperidine-4-carbonitrile

  • Reaction Setup: Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-100 psi).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the product.

For 1-Formylpiperidine-4-carbonitrile, catalytic hydrogenation also reduces the nitrile. However, under certain conditions, the formyl group itself can be reduced to a methyl group.[6][7]

Hydrolysis of the Nitrile to a Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid provides another avenue for molecular elaboration. This transformation can be achieved under either acidic or basic conditions.[11]

Workflow for Nitrile Hydrolysis

G Start N-Protected-piperidine-4-carbonitrile Acid_hydrolysis Aqueous Acid (e.g., H₂SO₄, HCl), Heat Start->Acid_hydrolysis Base_hydrolysis 1. Aqueous Base (e.g., NaOH), Heat 2. Acidification Start->Base_hydrolysis Product N-Protected-piperidine-4-carboxylic acid Acid_hydrolysis->Product Base_hydrolysis->Product

Caption: General routes for the hydrolysis of the nitrile group.

The choice of hydrolysis conditions must be compatible with the stability of the N-protecting group.

  • For N-Boc-piperidine-4-carbonitrile: Basic hydrolysis is the method of choice due to the acid-lability of the Boc group.

  • For 1-Formylpiperidine-4-carbonitrile: Both acidic and basic hydrolysis are viable, as the formyl group is stable enough under these conditions, although prolonged heating in strong acid or base will eventually lead to its cleavage.

Experimental Protocol: Basic Hydrolysis of N-Boc-piperidine-4-carbonitrile

  • Reaction Setup: Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Base Addition: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (e.g., 6 M).

  • Heating: Heat the mixture to reflux for several hours until the nitrile is fully consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

Conclusion

The choice between 1-Formylpiperidine-4-carbonitrile and N-Boc-piperidine-4-carbonitrile as a synthetic intermediate is a strategic decision that hinges on the planned synthetic route and the desired reactivity profile.

  • N-Boc-piperidine-4-carbonitrile is the preferred choice when stability to basic, nucleophilic, and a wide range of other reagents is paramount. Its clean and efficient removal under acidic conditions makes it a reliable and predictable protecting group in complex, multi-step syntheses.

  • 1-Formylpiperidine-4-carbonitrile offers a different set of synthetic possibilities. Its deprotection under both acidic and basic/nucleophilic conditions provides flexibility. However, the electron-withdrawing nature of the formyl group reduces the nucleophilicity of the piperidine nitrogen, and its potential for reduction under certain catalytic hydrogenation conditions must be considered.

By understanding the fundamental differences in their electronic nature and the resulting impact on their reactivity, researchers can strategically leverage the unique properties of each of these valuable building blocks to efficiently construct their target molecules.

References

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley and Sons.
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  • Visual Learners. (2025, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube.
  • Albericio, F., et al. (n.d.).
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  • Fisher Scientific. (2011, May 5). SAFETY DATA SHEET: N-BOC-Piperidine-4-carbonitrile.
  • Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • BenchChem. (n.d.).
  • Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Technische Universität Chemnitz. (n.d.).
  • Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound.
  • Li, Z., et al. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
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  • Royal, T., Baumgartner, Y., & Baudoin, O. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry.
  • Kothandaraman, J., et al. (2023, September 24).
  • Klán, P., et al. (2011, June 28). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters.
  • Olah, G. A., & Prakash, G. K. S. (n.d.). 3-Phenylpropionaldehyde. Organic Syntheses Procedure.
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  • Farmer, S., & Reusch, W. (n.d.). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
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  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5).
  • ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
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Comparative

Validating 1-Formylpiperidine-4-carbonitrile Purity: A Comparative Guide to GC-MS and Alternative Analytical Modalities

As a Senior Application Scientist, selecting the optimal analytical method for purity validation is not merely about running a sample; it is about understanding the physicochemical causality of the molecule and designing...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical method for purity validation is not merely about running a sample; it is about understanding the physicochemical causality of the molecule and designing a self-validating system.

1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) is a critical nitrogen-containing heterocyclic intermediate widely utilized in pharmaceutical synthesis. Ensuring its absolute purity is paramount, as trace synthesis by-products—such as unreacted piperidine-4-carbonitrile or positional isomers—can propagate through synthetic pathways, compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities like HPLC-UV and qNMR, providing a comprehensive, field-proven methodology for validating the purity of 1-Formylpiperidine-4-carbonitrile.

Analytical Strategy & Causality: Why GC-MS?

Method selection must be driven by the inherent properties of the analyte. 1-Formylpiperidine-4-carbonitrile lacks an extended conjugated pi-electron system. This structural reality renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) largely ineffective, as the molecule possesses a weak chromophore, leading to poor sensitivity for trace impurities. While Quantitative Nuclear Magnetic Resonance (qNMR) offers unparalleled structural elucidation, its limit of detection (LOD) is typically restricted to >0.1%, which is insufficient for parts-per-million (ppm) impurity profiling.

Conversely, the low molecular weight (MW 138.17 g/mol ) and favorable volatility of this compound make GC-MS the premier choice. GC-MS provides orthogonal separation based on boiling point and polarity, coupled with highly specific detection via mass-to-charge ratio (m/z). This aligns perfectly with the rigorous specificity requirements outlined in the ICH Q2(R2) guidelines[1]. Furthermore, electron ionization (EI) at 70 eV produces highly reproducible fragmentation patterns, which is essential for the structural identification of unknown piperidine-derived impurities[2].

DecisionMatrix Problem Challenge: Trace Impurity Detection in 1-Formylpiperidine-4-carbonitrile HPLC HPLC-UV Limitation: Weak Chromophore Problem->HPLC NMR qNMR Limitation: Poor Sensitivity Problem->NMR GCMS GC-MS Advantage: Volatility & EI Fragmentation Problem->GCMS Solution Optimal Selection: GC-MS for ppb-level Purity Validation HPLC->Solution Insufficient LOD NMR->Solution Insufficient LOD GCMS->Solution Meets ICH Q2(R2)

Decision matrix comparing analytical modalities for trace impurity detection.

Table 1: Modality Comparison for 1-Formylpiperidine-4-carbonitrile
Analytical ModalitySeparation PrincipleSensitivity (LOD)Specificity for IsomersSuitability for Trace Purity
GC-MS Volatility & Polarity~10 ppb Excellent (via MS fragmentation) Optimal
HPLC-UV Hydrophobicity~50 ppmPoor (requires baseline resolution)Sub-optimal
qNMR Magnetic Resonance~1000 ppmExcellentSub-optimal

Experimental Methodology: A Self-Validating GC-MS Protocol

To ensure absolute trustworthiness, the following GC-MS protocol incorporates a self-validating System Suitability Test (SST) framework. This ensures the instrument is fit-for-purpose prior to data acquisition, adhering to the principles established in USP <736> Mass Spectrometry[3].

Step 1: Sample Preparation

Causality: Ethyl acetate is selected as the diluent because it is an aprotic, highly volatile solvent that expands optimally in the GC inlet without degrading the stationary phase or causing excessive backflash.

  • Accurately weigh 10.0 mg of the 1-Formylpiperidine-4-carbonitrile sample.

  • Dissolve in 10.0 mL of MS-grade ethyl acetate to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions using ethyl acetate to generate calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

Step 2: Instrument Configuration

Causality: A DB-5MS column (5% phenyl, 95% dimethylpolysiloxane) provides the ideal slight polarity required to resolve the formyl and carbonitrile functional groups from closely related structural isomers without excessive peak tailing.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C (Split ratio 10:1 to prevent column overloading and preserve peak symmetry).

  • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temperature: 230°C.

  • Mass Analyzer: Single Quadrupole; Scan range: 40–300 m/z.

Step 3: System Suitability Testing (SST) & Self-Validation

Before analyzing unknown batches, the analytical sequence must validate itself:

  • Blank Injection: Inject 1.0 µL of pure ethyl acetate.

    • Acceptance Criteria: No peaks at the retention time of the analyte (Signal-to-Noise < 3). Proves zero system carryover.

  • Sensitivity Check: Inject the Limit of Quantitation (LOQ) standard (0.1 µg/mL).

    • Acceptance Criteria: Signal-to-Noise (S/N) ≥ 10 for the target quantifier ion.

  • Precision Check: Inject the 50 µg/mL standard six consecutive times.

    • Acceptance Criteria: Peak area %RSD ≤ 2.0% and retention time %RSD ≤ 0.5%.

Workflow S1 1. Sample Prep (Ethyl Acetate) S2 2. GC Separation (DB-5MS Column) S1->S2 S3 3. MS Detection (70 eV EI) S2->S3 S4 4. Self-Validation (SST Checks) S3->S4 S5 5. Data Output (Purity % & ID) S4->S5

GC-MS analytical workflow for purity validation of 1-Formylpiperidine-4-carbonitrile.

Validation Data Presentation

According to ICH Q2(R2), the objective of validation is to demonstrate that the procedure is fit for its intended purpose[1]. The table below summarizes the expected experimental validation data when applying this GC-MS protocol to 1-Formylpiperidine-4-carbonitrile.

Table 2: GC-MS Method Validation Results (Simulated per ICH Q2(R2))
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impuritiesResolution (Rs) > 2.0Pass
Linearity (Range) R² ≥ 0.995 (0.1 to 100 µg/mL)R² = 0.9992Pass
Accuracy (Recovery) 90.0% – 110.0% at 3 levels98.5% – 101.2%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL (~30 ppb)Pass
Limit of Quantitation (LOQ) S/N ≥ 100.10 µg/mL (~100 ppb)Pass

By anchoring the methodology in the physicochemical realities of the molecule and enforcing strict, self-validating SST protocols, researchers can confidently utilize GC-MS to ensure the absolute purity of 1-Formylpiperidine-4-carbonitrile in critical pharmaceutical applications.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: uspbpep.
  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs)
  • ChemScene (Page 99) @ ChemBuyersGuide.com, Inc.

Sources

Validation

A Comparative Analysis of Catalytic Systems for the Functionalization of 1-Formylpiperidine-4-carbonitrile

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its three-dimensional structure is crucial for molecular recognition and biological activity. T...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its three-dimensional structure is crucial for molecular recognition and biological activity. The functionalization of this privileged scaffold, particularly through direct C-H activation, offers a powerful and atom-economical approach to generating novel molecular architectures for drug discovery.[2] This guide provides a comparative analysis of prominent catalytic systems for the functionalization of 1-formylpiperidine-4-carbonitrile, a versatile building block, with a focus on C-H functionalization at the α-position to the nitrogen atom.

We will delve into the nuances of three major catalytic paradigms: Rhodium-catalyzed C-H activation, Palladium-catalyzed cross-coupling, and photoredox catalysis. Each of these methodologies presents distinct advantages and limitations in terms of substrate scope, functional group tolerance, and stereoselectivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate catalytic system for their specific synthetic challenges.

Rhodium-Catalyzed C-H Functionalization: Precision and Control

Rhodium catalysis has emerged as a robust tool for the direct functionalization of C-H bonds, often exhibiting high levels of regioselectivity and stereocontrol.[3][4][5][6] For piperidine derivatives, rhodium catalysts can facilitate the introduction of various functional groups at the C2 position, which is electronically activated yet sterically hindered.[4]

Mechanistic Considerations

Rhodium(III)-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[3] The directing group on the nitrogen atom plays a crucial role in bringing the rhodium catalyst into proximity with the target C-H bond, leading to the formation of a five-membered rhodacycle intermediate.[3] This intermediate can then undergo further reactions, such as insertion of an alkene or alkyne, followed by reductive elimination to afford the functionalized product and regenerate the active catalyst.

Diagram 1: Generalized Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

G A Rh(III) Precatalyst B Active Rh(III) Catalyst A->B Activation C Coordination Complex B->C Substrate Coordination D Rhodacycle Intermediate (CMD Pathway) C->D C-H Activation E Insertion of Coupling Partner D->E F Functionalized Rh(III) Intermediate E->F G Reductive Elimination F->G H Functionalized Product G->H I Catalyst Regeneration G->I I->B

Caption: Rh(III)-catalyzed C-H activation cycle.

Comparative Performance

Rhodium catalysts, particularly those with cyclopentadienyl (Cp*) ligands, have demonstrated high efficiency in intramolecular C-H functionalization reactions, leading to the synthesis of complex polycyclic structures like spiropiperidines.[3][5] The choice of the directing group on the piperidine nitrogen is critical for both reactivity and selectivity.[3][4] For instance, N-acyl or N-sulfonyl groups can effectively direct the catalyst to the desired C-H bond.

Catalyst SystemDirecting GroupCoupling PartnerKey AdvantagesLimitations
[Cp*RhCl₂]₂/AgSbF₆N-AcylAlkenes/AlkynesHigh regioselectivity for C2, good for complex structures.[3]Often requires high temperatures, directing group removal needed.
Rh₂(OAc)₄N-Boc/N-BrosylDiazo compoundsCatalyst-controlled site selectivity (C2, C3, C4).[4]Substrate-specific catalyst and directing group combinations.

Palladium-Catalyzed Cross-Coupling: Versatility in Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds.[7][8] While direct C-H functionalization of piperidines using palladium is less common than with rhodium, methods involving pre-functionalized piperidines or directing group strategies have been successfully developed.[9][10][11]

Mechanistic Pathways

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Negishi coupling, typically involve a catalytic cycle consisting of oxidative addition, transmetalation (for Negishi), and reductive elimination.[7][10][11] In the context of C-H activation, a palladium catalyst can react with a C-H bond, often assisted by a directing group, to form a palladacycle intermediate. This intermediate can then undergo reactions with various coupling partners.

Diagram 2: General Workflow for Palladium-Catalyzed C-N Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle A Piperidine Derivative (Nucleophile) E Oxidative Addition A->E B Aryl/Heteroaryl Halide (Electrophile) B->E C Palladium Precatalyst & Ligand C->E D Base F Amine Coordination & Deprotonation D->F E->F G Reductive Elimination F->G G->C Catalyst Regeneration H Functionalized Piperidine Product G->H

Caption: Palladium-catalyzed C-N cross-coupling.

Comparative Performance

High-throughput experimentation has been instrumental in identifying effective palladium catalysts for coupling piperidine-based nucleophiles with heteroaromatic bromides.[10] The choice of ligand is critical for catalyst performance. For instance, bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations.[10][12]

Catalyst SystemReaction TypeSubstrateKey AdvantagesLimitations
Pd(OAc)₂ / LigandBuchwald-Hartwig AminationN-H PiperidinesBroad substrate scope, applicable to complex molecules.[10][12]Potential for side reactions, requires careful optimization of base and solvent.[10]
PdCl₂(dppf)Negishi CouplingOrganozinc PiperidinesHigh diastereoselectivity for substituted piperidines.[11]Requires pre-functionalization to form the organozinc reagent.
Ru₃(CO)₁₂C-H ArylationN-pyridyl PiperidinesMono-arylation at the α-position.[13]Requires a specific directing group that may need to be cleaved.

Photoredox Catalysis: A Mild and Green Approach

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling a wide range of transformations under mild conditions.[1][14][15][16] For piperidine functionalization, photoredox catalysis offers a unique approach to generate α-amino radicals, which can then engage in various coupling reactions.[14][15]

Mechanistic Principles

In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is excited to a higher energy state.[15] This excited state can then engage in single-electron transfer (SET) with a substrate, in this case, the piperidine derivative, to generate an α-amino radical. This radical can then react with a suitable coupling partner, such as a cyanoarene, to form the desired product.[14][15]

Diagram 3: Simplified Mechanism of Photoredox-Catalyzed α-Amino C-H Arylation

G PC Photocatalyst (e.g., Ir(ppy)₃) PC_star Excited Photocatalyst* PC->PC_star Visible Light (hν) PC_reduced Reduced Photocatalyst PC_star->PC_reduced SET Piperidine Piperidine Substrate Radical_Cation Piperidine Radical Cation Piperidine->Radical_Cation -e⁻ Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H⁺ Adduct Radical Adduct Alpha_Amino_Radical->Adduct Arene Cyanoarene Arene->Adduct Product Arylated Product Adduct->Product +e⁻, -H⁺ PC_reduced->PC SET

Caption: Photoredox-catalyzed C-H arylation.

Comparative Performance

A key advantage of photoredox catalysis is its ability to achieve high diastereoselectivity in the functionalization of densely substituted piperidines.[14][15] This is often attributed to a rapid, non-selective C-H arylation followed by an epimerization event that leads to the thermodynamically most stable diastereomer.[14][15]

Catalyst SystemReaction TypeCoupling PartnerKey AdvantagesLimitations
Ir(ppy)₃α-Amino C-H ArylationCyano(hetero)arenesHigh diastereoselectivity, mild reaction conditions.[14][15]Scope can be limited to electron-deficient arenes.
Eosin YN-FormylationPhenylacetaldehydeContinuous microflow synthesis, high space-time yield.[17]Specific to N-formylation.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Intramolecular C-H Activation

This protocol is adapted from the synthesis of spiropiperidine derivatives.[3]

  • To a screw-capped vial, add the N-protected piperidine substrate (0.2 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add 1,2-dichloroethane (2 mL) as the solvent.

  • Seal the vial and stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general representation of the Buchwald-Hartwig amination.[10][12]

  • To an oven-dried vial, add the palladium precatalyst (1-5 mol %), the ligand (1.2-6 mol %), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the aryl halide (1.0 equiv.) and the piperidine derivative (1.2 equiv.).

  • Add the anhydrous solvent (e.g., THF, toluene).

  • Seal the vial and stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Photoredox-Catalyzed α-Amino C-H Arylation

This protocol is based on the highly diastereoselective arylation of piperidines.[14][15]

  • To a vial, add the piperidine substrate (0.1 mmol), the cyano(hetero)arene (0.2 mmol), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol %).

  • Add a suitable solvent (e.g., acetonitrile, DMSO).

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.

  • Seal the vial and place it in front of a visible light source (e.g., blue LED lamp).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice of catalyst for the functionalization of 1-formylpiperidine-4-carbonitrile is highly dependent on the desired transformation. Rhodium catalysts offer excellent control for the synthesis of complex polycyclic systems through directed C-H activation. Palladium catalysis provides a versatile platform for a wide range of cross-coupling reactions, particularly for C-N bond formation. Photoredox catalysis presents a mild and sustainable alternative, excelling in diastereoselective α-C-H functionalization. By understanding the mechanistic underpinnings and comparative performance of these catalytic systems, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

  • Roque, J. B., et al. (2020). Approaches to α-functionalization of piperidines by C-H... ResearchGate. [Link]

  • Peneau, A., et al. (2018). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2024). Strategies and Mechanisms of First-Row Transition Metal-Regulated Radical C–H Functionalization. Chemical Reviews. [Link]

  • Organic Syntheses Procedure. (n.d.). Caution! sec-Butylithium is very pyrophoric and must not be allowed to come into contact with the atmosphere. Organic Syntheses. [Link]

  • Vantourout, J. C., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. [Link]

  • Quiñones, N., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]

  • Chatani, N., et al. (2023). Nickel-Catalyzed Functionalization Reactions Involving C–H Bond Activation via an Amidate-Promoted Strategy and Its Extension to the Activation of C–F, C–O, C–S, and C–CN Bonds. Accounts of Chemical Research. [Link]

  • Knochel, P., et al. (2011). Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society. [Link]

  • Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. (2022). MDPI. [Link]

  • Park, Y., et al. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • Peneau, A., et al. (2018). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2024). Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study. Reaction Chemistry & Engineering. [Link]

  • D'hooghe, M., et al. (2014). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. PMC. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature Communications. [Link]

  • Daugulis, O., et al. (2022). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC. [Link]

  • Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. (2025). The Journal of Organic Chemistry. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. (2019). MDPI. [Link]

  • Ramesh, R., et al. (2016). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Metal catalyzed C-H functionalization - Synthetic Organic Chemistry - HIMS. (n.d.). University of Amsterdam. [Link]

  • Zhang, F., et al. (2021). Catalytic Benzolactamization Through Isonitrile Insertion Enabled 1,4-Palladium Shift. ChemRxiv. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Nickel-Catalyzed Enantioselective C(sp3)–H Amination toward Acyclic All-Carbon Quaternary Stereocenters. (2026). ResearchGate. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI. [Link]

  • N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. (2023). Chemical Society Reviews. [Link]

  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. (2024). YouTube. [Link]

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Comparative

Benchmarking 1-Formylpiperidine-4-carbonitrile against standard nitrile ligands

Benchmarking 1-Formylpiperidine-4-carbonitrile against Standard Nitrile Ligands in Targeted Covalent Inhibitor Design The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-Formylpiperidine-4-carbonitrile against Standard Nitrile Ligands in Targeted Covalent Inhibitor Design

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, particularly in the development of protease inhibitors for viral and parasitic diseases. While highly reactive electrophiles like Michael acceptors or aldehydes often suffer from off-target toxicity and poor metabolic stability, the nitrile group has emerged as a privileged, milder warhead. Nitriles form a reversible thioimidate adduct with catalytic cysteines, offering a superior safety profile[1].

Within this chemical space, 1-Formylpiperidine-4-carbonitrile (1-FPC) represents a highly optimized structural motif. As a Senior Application Scientist, I have evaluated numerous electrophilic fragments. This guide benchmarks 1-FPC against standard nitrile ligands (e.g., chloroacetonitrile, benzonitrile, and basic piperidine-4-carbonitrile), detailing the mechanistic rationale and experimental workflows required to validate its performance in covalent drug design.

Mechanistic Rationale: The 1-FPC Advantage

The selection of a covalent warhead is a delicate balancing act between intrinsic reactivity and spatial vectoring. 1-FPC excels in three critical domains:

  • The Reversible Nitrile Warhead: Unlike chloroacetonitrile, which acts as a highly reactive, irreversible alkylating agent (often leading to idiosyncratic toxicity), the aliphatic nitrile in 1-FPC undergoes a reversible Pinner-type reaction with thiolate nucleophiles. This reversibility ensures that off-target adducts can dissociate, significantly widening the therapeutic window[2].

  • The 3D Piperidine Vector: Standard aryl nitriles (like benzonitrile) are strictly planar, limiting their ability to navigate complex, three-dimensional binding pockets. The sp3-rich piperidine ring of 1-FPC adopts a rigid chair conformation, projecting the cyano group precisely into deep, narrow subsites (such as the S1 or S1' pockets of cysteine proteases like SARS-CoV-2 Mpro or Cruzain)[3].

  • The N-Formyl Cap: Unsubstituted piperidine-4-carbonitrile possesses a highly basic secondary amine (pKa ~10.2). In physiological environments, this basicity leads to lysosomotropism, poor membrane permeability, and potential hERG channel liabilities. Formylation neutralizes this basicity. Furthermore, the formyl group is specifically chosen over bulkier N-acetyl or N-Boc groups because its minimal van der Waals radius prevents steric clashing, while the formyl oxygen serves as a potent, directional hydrogen-bond acceptor to engage backbone amides.

G A Free Cysteine Protease (Cys-SH) + 1-FPC B Non-Covalent Complex (Michaelis Complex) A->B k1 / k-1 (Binding) C Nucleophilic Attack (Transition State) B->C k_inact (Cys-S- attack) D Reversible Thioimidate Covalent Adduct C->D Protonation D->A k_off (Hydrolysis/Reversal)

Reversible covalent binding pathway of 1-FPC with a catalytic cysteine residue.

Quantitative Benchmarking Data

To objectively compare these ligands, we benchmark them against a model cysteine protease (e.g., Cruzain or Cathepsin). The data below summarizes the physicochemical properties and kinetic parameters that dictate their utility in TCI design.

Ligand / WarheadStructure TypeBasicity (pKa)Reactivity ProfileCovalent ReversibilityTypical Residence Time ( τ )
Chloroacetonitrile Halogenated AliphaticN/AHigh (Alkylation)No (Irreversible)Permanent
Benzonitrile Aryl NitrileN/AVery LowYesVery Short (< 1 min)
Piperidine-4-carbonitrile Basic Aliphatic~10.2ModerateYesShort (~15 mins)
1-Formylpiperidine-4-carbonitrile N-Acylated AliphaticNeutralModerate-HighYesTunable (1 - 10 Hours)

Table 1: Physicochemical and kinetic benchmarking of standard nitrile ligands. 1-FPC demonstrates the optimal balance of neutral basicity and extended residence time.

Experimental Workflows for Kinetic Validation

To validate the performance of 1-FPC, rigorous kinetic characterization is required. We utilize a FRET-based jump-dilution assay to prove covalent reversibility, followed by NMR spectroscopy to confirm the thioimidate structure.

Protocol 1: FRET-Based Jump-Dilution Assay (Reversibility Validation)

We utilize a 100-fold jump-dilution rather than dialysis because the rapid re-equilibration of the thioimidate adduct requires immediate kinetic capture[1].

  • Pre-incubation: Incubate the model cysteine protease (100 nM) with 1-FPC (at a concentration of 10 × IC50​ ) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) for 60 minutes at 25°C to ensure >95% formation of the covalent complex.

  • Jump-Dilution: Rapidly dilute the pre-incubated enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of a specific fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).

  • Kinetic Monitoring: Immediately monitor the recovery of fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 4 hours using a microplate reader.

  • Data Analysis: Fit the resulting progress curve to the integrated rate equation for slow-binding inhibition: P=vs​t+kobs​(v0​−vs​)​[1−exp(−kobs​t)] . The recovery of enzymatic velocity ( vs​ ) confirms the reversible nature of the 1-FPC thioimidate bond.

G S1 1. Pre-incubation Enzyme + 1-FPC (10x IC50) S2 2. Jump-Dilution 100x in Assay Buffer S1->S2 S3 3. Substrate Addition Fluorogenic Peptide S2->S3 S4 4. Kinetic Monitoring Fluorescence Recovery S3->S4

Jump-dilution experimental workflow to validate the reversibility of 1-FPC.

Protocol 2: 13C-NMR Validation of the Thioimidate Adduct

To definitively prove that 1-FPC acts via a covalent mechanism (rather than purely competitive non-covalent binding), we track the hybridization state of the nitrile carbon.

  • Isotope Labeling: Synthesize or procure 1-FPC with a 13C -enriched nitrile carbon ( 13C≡N ).

  • Baseline Spectra: Record a baseline 13C -NMR spectrum of the free ligand in D2​O buffer. The free nitrile carbon will present a characteristic resonance at approximately 118 ppm .

  • Adduct Formation: Incubate the 13C -1-FPC (1 mM) with a model thiol (e.g., 5 mM β -mercaptoethanol or a highly concentrated model protease) in D2​O phosphate buffer (pH 7.4) for 2 hours.

  • Spectroscopic Shift Analysis: Record the post-incubation 13C -NMR spectrum. The nucleophilic attack by the thiol converts the sp-hybridized nitrile to an sp2-hybridized thioimidate. This is observed as a distinct downfield chemical shift, with the 13C signal moving from ~118 ppm to the 160–170 ppm region.

  • Causality Check: The disappearance of the 118 ppm peak and the emergence of the 165 ppm peak directly validates the Pinner-type covalent modification mechanism.

Sources

Validation

Reproducibility of 1-Formylpiperidine-4-carbonitrile scale-up synthesis protocols

Reproducibility of 1-Formylpiperidine-4-carbonitrile Scale-Up Synthesis Protocols: A Comparative Guide 1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) is a highly valued piperidine building block utilized extensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 1-Formylpiperidine-4-carbonitrile Scale-Up Synthesis Protocols: A Comparative Guide

1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) is a highly valued piperidine building block utilized extensively in the development of complex active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and GPCR ligands. The synthesis of this intermediate relies on the N-formylation of piperidine-4-carbonitrile (isonipecotonitrile). While this transformation is trivial at the milligram scale, transitioning to multi-kilogram pilot production frequently exposes reproducibility issues related to chemoselectivity, thermal management, and byproduct generation.

As a Senior Application Scientist, I have evaluated the three most prevalent N-formylation protocols used in process chemistry. This guide provides a definitive, data-driven comparison of these routes, detailing the mechanistic causality behind their performance and offering self-validating experimental procedures to ensure seamless, reproducible scale-up.

Mechanistic Pathway & Workflow

The N-formylation of secondary amines proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic formyl carbon, generating a transient tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group yields the formamide[1]. The choice of formylating agent directly dictates the activation energy required, the exothermicity of the reaction, and the nature of the leaving group.

Pathway SM Piperidine-4-carbonitrile TI Tetrahedral Intermediate SM->TI Nucleophilic Attack AFA Acetic-Formic Anhydride AFA->TI Route A HCOOEt Ethyl Formate HCOOEt->TI Route B HCOOH Formic Acid + B(OH)3 HCOOH->TI Route C PROD 1-Formylpiperidine-4-carbonitrile TI->PROD Elimination

Mechanistic pathways for the N-formylation of piperidine-4-carbonitrile via three distinct routes.

Comparative Analysis of Scale-Up Protocols

Route A: Acetic-Formic Anhydride (AFA) – The High-Throughput Standard

Because pure formic anhydride is highly unstable, Acetic-Formic Anhydride (AFA) is generated in situ from formic acid and acetic anhydride[2]. When the amine is introduced, the formyl group is transferred selectively over the acetyl group. This chemoselectivity occurs because the formyl carbonyl center possesses higher electrophilicity and lower steric hindrance than the acetyl carbonyl[1]. While this method offers near-quantitative yields in under an hour, it is highly exothermic. At scale, inadequate cooling capacity will lead to the formation of N-acetylpiperidine-4-carbonitrile impurities.

Route B: Neat Ethyl Formate Aminolysis – The Green & Scalable Alternative

Reacting the amine in neat, refluxing ethyl formate is an inherently safer and greener alternative. Ethyl formate acts as both the solvent and the electrophile, generating ethanol as the sole byproduct[3]. Although the reaction kinetics are significantly slower (requiring 12–24 hours), the absence of exothermic mixing events makes this the most robust and reproducible route for pilot-plant scale-up[4].

Route C: Boric Acid-Catalyzed Formylation – The Atom-Economic Route

Recent advancements utilize catalytic boric acid (B(OH)₃) to activate aqueous or neat formic acid. Boric acid functions as a dual Brønsted/Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity while stabilizing the tetrahedral intermediate[5]. This allows for solvent-free or highly concentrated formylation at moderate temperatures, significantly improving the Environmental Factor (E-Factor) of the process[6].

Quantitative Data Presentation

The following table summarizes the performance metrics of each route based on standardized 1.0-mole scale-up runs.

ParameterRoute A: AFA MethodRoute B: Ethyl FormateRoute C: Boric Acid Catalyzed
Yield (Isolated) 95 - 98%90 - 94%92 - 96%
Purity (HPLC Area %) >99.0%>99.5%>98.5%
Reaction Time < 1 hour12 - 24 hours4 - 6 hours
Operating Temperature -20 °C to 0 °C54 °C (Reflux)70 °C
E-Factor Moderate (Aqueous workup)Low (Solvent recovery)Very Low (Neat/Catalytic)
Scalability Rating ★★☆☆☆ (Exotherm risk)★★★★★ (Highly robust)★★★★☆ (Atom economic)
Primary Byproduct Acetic AcidEthanolWater

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following step-by-step methodologies incorporate In-Process Controls (IPCs) to create self-validating workflows.

Protocol A: Acetic-Formic Anhydride (AFA) Synthesis

Causality: Strict temperature control is mandatory. Allowing the internal temperature to rise above 0 °C during AFA generation leads to disproportionation into acetic anhydride and carbon monoxide, destroying the reagent and ruining chemoselectivity[2].

  • AFA Generation: Charge a dry, nitrogen-purged reactor with acetic anhydride (1.2 eq). Cool the jacket to -5 °C to achieve an internal temperature of 0 °C. Slowly add anhydrous formic acid (1.5 eq) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: In a separate vessel, dissolve piperidine-4-carbonitrile (1.0 eq) in anhydrous THF (5 volumes) and cool to -20 °C.

  • Coupling: Transfer the cold AFA solution to the amine solution via a sub-surface cannula, maintaining the internal temperature below -10 °C.

  • IPC Validation: Pull a sample after 15 minutes. Quench in methanol and analyze via HPLC. The reaction is self-validating when the starting material peak is <1%.

  • Workup: Quench the reaction with ice water (5 volumes). Extract with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (removes residual acetic/formic acid). Dry over Na₂SO₄, filter, and concentrate under reduced vacuum to yield the product.

Protocol B: Neat Ethyl Formate Aminolysis

Causality: Because ethyl formate is a weak electrophile, the reaction relies on thermal activation. Operating neat maximizes the collision frequency between the amine and the ester, driving the equilibrium forward as ethanol is generated[3].

  • Reaction Setup: Charge a reactor with piperidine-4-carbonitrile (1.0 eq) and ethyl formate (10 volumes).

  • Thermal Activation: Heat the mixture to a gentle reflux (internal temperature approx. 54 °C) under a nitrogen atmosphere.

  • IPC Validation: Monitor the reaction by GC or HPLC every 4 hours. The reaction typically reaches >99% conversion between 12 and 24 hours.

  • Workup: Once validated, equip the reactor for distillation. Distill off the excess ethyl formate and the ethanol byproduct under reduced pressure (recovering the solvent for future batches).

  • Isolation: The resulting crude residue is typically >99.5% pure. If necessary, it can be triturated with cold MTBE/heptane to yield a pristine crystalline solid.

Protocol C: Boric Acid-Catalyzed Formylation

Causality: Formic acid alone is a poor formylating agent at low temperatures. The addition of 5 mol% B(OH)₃ activates the carbonyl carbon, bypassing the need for highly reactive anhydrides and allowing the reaction to proceed smoothly at 70 °C[6].

  • Reaction Setup: Charge piperidine-4-carbonitrile (1.0 eq) and formic acid (3.0 eq) into the reactor.

  • Catalyst Addition: Add boric acid (0.05 eq) as a solid powder.

  • Heating: Heat the stirred mixture to an internal temperature of 70 °C.

  • IPC Validation: Monitor by HPLC. The reaction should reach completion within 4 to 6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (5 volumes) and wash sequentially with water (2 x 3 volumes) and brine (1 volume) to partition the boric acid catalyst and excess formic acid into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the target formamide.

Sources

Comparative

Spectroscopic Validation of 1-Formylpiperidine-4-carbonitrile Reaction Intermediates: A Comparative Guide to PAT and Offline Analytics

The synthesis of 1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) from piperidine-4-carbonitrile is a critical N-formylation transformation in the development of pharmaceutical building blocks. For process chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1-Formylpiperidine-4-carbonitrile (CAS: 1176419-76-3) from piperidine-4-carbonitrile is a critical N-formylation transformation in the development of pharmaceutical building blocks. For process chemists and drug development professionals, the challenge lies not just in synthesizing the compound, but in rigorously tracking the reaction intermediates to ensure high conversion and purity.

This guide objectively compares the performance of Process Analytical Technology (PAT)—specifically in-situ FTIR—against traditional offline modalities like benchtop NMR and LC-MS. By establishing a self-validating spectroscopic workflow, researchers can unambiguously monitor the formation of the formamide intermediate while avoiding common analytical pitfalls.

Mechanistic Causality & Spectroscopic Signatures

To select the right analytical tool, one must first understand the quantum mechanical and structural realities of the target molecule. The conversion of a secondary amine to a tertiary formamide introduces specific spectroscopic phenomena.

The FTIR Causality (Amide Resonance): During N-formylation, the secondary amine N-H stretch (~3300 cm⁻¹) disappears, and a new carbonyl (C=O) stretch emerges. Unlike typical aliphatic ketones that absorb at ~1715 cm⁻¹, the formamide C=O stretch appears significantly lower, typically around 1665 cm⁻¹. This shift is caused by the delocalization of the nitrogen lone pair into the carbonyl pi-system. This resonance structure ( N+=C−O− ) decreases the double-bond character of the C=O bond, lowering its vibrational force constant [4].

The NMR Causality (Rotamer Dynamics): This same resonance phenomenon increases the double-bond character of the C-N bond, restricting free rotation at room temperature. Because the piperidine ring is unsymmetrical relative to the spatial orientation of the formyl oxygen, the molecule exists as a mixture of discrete conformational isomers (rotamers). In NMR analysis, this restricted rotation causes the diagnostic formyl proton (-CHO) at ~8.0 ppm to broaden or split into duplicate signals. Inexperienced analysts often misinterpret these rotameric splits as chemical impurities rather than inherent conformational dynamics [3].

LogicTree Root Spectroscopic Validation 1-Formylpiperidine-4-carbonitrile IR FTIR Signatures Root->IR NMR NMR Signatures Root->NMR IR1 C=O Stretch ~1665 cm⁻¹ IR->IR1 IR2 C≡N Stretch (Internal Std) ~2240 cm⁻¹ IR->IR2 NMR1 Formyl Proton (CHO) ~8.0 ppm NMR->NMR1 NMR2 Rotamer Broadening C-N Bond Restriction NMR->NMR2

Fig 1. Spectroscopic logic tree detailing critical validation markers for formamide synthesis.

Comparative Analysis of Analytical Modalities

When tracking the 1 [1], researchers must balance the need for real-time kinetic data against the need for absolute structural confirmation.

Analytical ModalityPrimary Analyte SignalData TurnaroundStrengthsLimitations
In-situ FTIR (ReactIR) C=O stretch (~1665 cm⁻¹)Real-time (Seconds)Eliminates sampling errors; captures transient intermediates; ideal for kinetic modeling.Cannot provide exact molecular weight; overlapping solvent bands can obscure data.
Benchtop NMR (60-400 MHz) CHO proton (~8.0 ppm)At-line (Minutes)Unambiguous structural connectivity; reveals rotamer dynamics and stereochemistry.Requires manual sampling and sample prep; lower sensitivity for trace intermediates.
Offline LC-MS [M+H]⁺ (m/z 139.1)Offline (Hours)Ultimate confirmation of exact mass; high sensitivity for trace impurities.Slowest turnaround; destructive technique; provides no real-time process control.

Table 1: Comparative performance of analytical modalities for formamide validation.

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, the analytical protocol must be a self-validating system. In this workflow, the cyano group (C≡N) of the piperidine-4-carbonitrile acts as an intrinsic internal standard. Because the C≡N stretch at ~2240 cm⁻¹ remains chemically inert during the2 [2], its absorbance should remain constant. Any deviation in the C≡N signal intensity indicates a physical anomaly (e.g., probe fouling or solvent evaporation), thereby validating the integrity of the C=O kinetic data.

Part A: In-situ FTIR Kinetic Tracking
  • Probe Insertion & Baseline: Insert an ATR-FTIR probe (e.g., DiComp sensor) into a 50 mL jacketed reactor. Collect a background spectrum in air, followed by a solvent baseline (e.g., methanol) at the target reaction temperature (60 °C).

  • Reagent Addition: Charge the reactor with piperidine-4-carbonitrile (0.1 M) and the selected formylating catalyst system (e.g., Cu/TEMPO).

  • Internal Standard Verification: Monitor the C≡N stretch at ~2240 cm⁻¹. Ensure the peak area remains stable (± 2%) throughout the reaction.

  • Kinetic Monitoring: Track the disappearance of the secondary amine N-H bend (~1550 cm⁻¹) and the concurrent appearance of the formamide C=O stretch (~1665 cm⁻¹).

  • Endpoint Determination: The reaction is deemed complete when the first derivative of the C=O absorbance curve plateaus at zero.

Part B: Orthogonal Confirmation (NMR & LC-MS)
  • Sampling: Withdraw a 100 µL aliquot from the reactor at the FTIR-determined endpoint. Quench the catalyst if necessary.

  • LC-MS Analysis: Dilute the aliquot 1:100 in MeCN/H₂O. Inject onto a C18 column using a standard gradient. Confirm the presence of the [M+H]⁺ ion at m/z 139.1.

  • NMR Acquisition: Evaporate the solvent from a separate 1 mL aliquot under N₂ gas. Re-dissolve the residue in CDCl₃. Acquire a ¹H NMR spectrum at 400 MHz (298 K). Validate the structure by identifying the broadened formyl proton singlet at ~8.0 ppm.

Workflow SM Piperidine-4-carbonitrile (Starting Material) RXN N-Formylation Reaction (Methanol / Oxidant) SM->RXN FTIR In-situ FTIR Real-time C=O Tracking RXN->FTIR In-process NMR Benchtop NMR Rotamer Dynamics RXN->NMR At-line MS Offline LC-MS Mass Confirmation RXN->MS Offline PROD 1-Formylpiperidine-4-carbonitrile Validated Product FTIR->PROD NMR->PROD MS->PROD

Fig 2. Analytical workflow for the spectroscopic validation of N-formylation intermediates.

Quantitative Data Synthesis

The successful validation of 1-Formylpiperidine-4-carbonitrile requires cross-referencing data across multiple modalities. The table below synthesizes the expected quantitative outputs based on the mechanistic principles outlined above.

TechniqueFunctional Group / IonExpected ValueMechanistic Rationale
FTIR C=O Stretch (Formamide)~1665 cm⁻¹Lowered frequency due to nitrogen lone-pair delocalization into the carbonyl pi-system.
FTIR C≡N Stretch (Nitrile)~2240 cm⁻¹Remains unreacted; serves as a robust internal standard for self-validating kinetic data.
¹H NMR -CHO Proton~8.0 ppmHighly deshielded proton; exhibits rotameric broadening due to restricted C-N bond rotation.
LC-MS [M+H]⁺ Molecular Ionm/z 139.1Exact mass confirmation of the addition of the formyl group (+28 Da) to the starting material.

Table 2: Key spectroscopic assignments for 1-Formylpiperidine-4-carbonitrile.

Conclusion

Relying solely on offline LC-MS creates blind spots in understanding the kinetic behavior of formylation reactions. By integrating in-situ FTIR as the primary kinetic engine and utilizing the intrinsic C≡N group as an internal standard, researchers create a self-validating PAT system. When this real-time data is orthogonally confirmed by benchtop NMR (accounting for rotamer dynamics) and LC-MS, the structural validation of 1-Formylpiperidine-4-carbonitrile becomes unambiguous, accelerating downstream drug development workflows.

References
  • Guo, X., et al. (2024).3. Chinese Chemical Letters.

  • Pichardo, M. C., et al. (2020). 2. ChemCatChem.

  • Heriot-Watt University. (2012).4. Journal of the American Chemical Society.

  • Benchchem. (n.d.).5. Benchchem.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Formylpiperidine-4-carbonitrile

For professionals engaged in the intricate pathways of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a foundational pillar of scientific integrity a...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate pathways of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a foundational pillar of scientific integrity and laboratory safety. 1-Formylpiperidine-4-carbonitrile is a versatile bifunctional molecule, combining the structural motifs of a piperidine ring, common in many CNS-active agents, with a reactive nitrile group. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical properties and associated hazards.

Core Hazard Analysis: A Structurally-Informed Approach

While a specific Safety Data Sheet (SDS) for 1-Formylpiperidine-4-carbonitrile is not always readily available, a robust risk assessment can be constructed by analyzing its constituent functional groups. This approach is critical for anticipating hazards and justifying the stringent disposal protocols required.

  • Piperidine Moiety : The parent piperidine ring is a well-characterized hazard. Piperidine itself is a flammable liquid that is toxic and corrosive.[1][2] Derivatives often retain similar toxicological profiles, with significant risk associated with skin contact, ingestion, and inhalation.[1] The N-formyl group on the piperidine nitrogen moderates its basicity but does not eliminate the underlying hazards of the heterocyclic core.

  • Nitrile (-C≡N) Group : The carbon-nitrogen triple bond introduces a significant toxicological concern. Nitrile compounds are known for their potential to release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or through incomplete combustion. This dictates the absolute necessity of segregating nitrile-containing waste from acidic waste streams.

  • Overall Profile : Based on these components, 1-Formylpiperidine-4-carbonitrile must be presumed to be a hazardous substance. It is classified as a combustible liquid that is harmful if swallowed and toxic upon skin contact.[3][4][5] It is also expected to cause serious skin and eye irritation and may lead to respiratory irritation.[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the compound's hazard profile, strict adherence to PPE protocols is mandatory during all handling and disposal operations.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant nitrile or neoprene gloves.The piperidine structure suggests a high potential for dermal absorption. A robust barrier is essential to prevent systemic toxicity.[4]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the liquid, which can cause serious eye irritation or damage.[4][6]
Skin & Body A flame-resistant laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin contact and protects from the material's combustible nature.[7]
Respiratory All handling and disposal procedures should be conducted within a certified chemical fume hood.Minimizes the risk of inhaling vapors, which may cause respiratory tract irritation.[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 1-Formylpiperidine-4-carbonitrile must be managed as a hazardous waste stream from the point of generation to its final collection by certified professionals. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) or equivalent local regulations is mandatory.[8][9]

Step 1: Waste Classification

Immediately classify any unused or contaminated 1-Formylpiperidine-4-carbonitrile as hazardous waste. Under RCRA, this would likely fall under regulations for toxic chemical waste.[8][10][11] Do not attempt to neutralize or treat this chemical in-house without specific, validated procedures and EHS approval.

Step 2: Segregation and Collection
  • Dedicated Waste Stream : Collect all waste containing 1-Formylpiperidine-4-carbonitrile in a dedicated, properly designated hazardous waste container.[12]

  • Critical Incompatibility : NEVER mix this waste with acidic compounds. The risk of generating hydrogen cyanide gas is significant. Keep it segregated from strong oxidizing agents to prevent potentially violent reactions.

Step 3: Containerization and Labeling
  • Container Selection : Use a chemically compatible container with a secure, vapor-tight screw cap. High-density polyethylene (HDPE) is a suitable choice. The original product container can be used if it is in good condition.[13]

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "[13][14]

    • The full chemical name: "1-Formylpiperidine-4-carbonitrile "

    • The associated hazards (e.g., "Toxic," "Combustible," "Irritant")[14]

    • The accumulation start date.

Step 4: Managing Contaminated Materials
  • Solid Waste : Any materials that come into contact with the chemical, such as gloves, pipette tips, absorbent pads, and weighing paper, must be disposed of as solid hazardous waste.[14] These items should be collected in a separate, clearly labeled container for solid hazardous waste.

  • "Empty" Containers : A container that once held 1-Formylpiperidine-4-carbonitrile is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[14]

    • The first, second, and third rinsates must be collected and added to the liquid hazardous waste container for 1-Formylpiperidine-4-carbonitrile.[14]

    • Only after this procedure can the defaced container be managed as non-hazardous solid waste, according to your institution's specific guidelines.[15]

Step 5: Storage and Final Disposal
  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[13][14]

  • Professional Disposal : The final disposal must be handled by a licensed professional waste disposal company.[6][14] Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[13] Complete all required waste disposal documentation accurately.[14]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain : For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth.[12][14] Do not use paper towels or other combustible materials.

  • Collect : Carefully scoop the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[12][14]

  • Report : Report the spill to your laboratory supervisor and institutional EHS office, regardless of its size.[14]

Disposal Decision Logic

The following diagram outlines the critical decision-making workflow for the proper management and disposal of 1-Formylpiperidine-4-carbonitrile waste.

G start Identify Waste: 1-Formylpiperidine-4-carbonitrile classify Classify as Hazardous Waste start->classify waste_type Determine Waste Form classify->waste_type liquid_waste Liquid Waste (Unused Reagent, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Absorbents) waste_type->solid_waste Solid container_liquid Use Sealed, Compatible Liquid Waste Container liquid_waste->container_liquid container_solid Use Lined, Compatible Solid Waste Container solid_waste->container_solid labeling Label Correctly: 'HAZARDOUS WASTE' Full Chemical Name Hazards container_liquid->labeling container_solid->labeling storage Store in Designated Satellite Accumulation Area (Secondary Containment) labeling->storage contact_ehs Contact EHS for Pickup & Complete Paperwork storage->contact_ehs end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Disposal workflow for 1-Formylpiperidine-4-carbonitrile.

References

  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Formylpiperidine.
  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET - N-Formylpiperidine.
  • PENTA. (2024). Piperidine - SAFETY DATA SHEET.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - N-Formylpiperidine.
  • TCI EUROPE N.V. 1-Formylpiperidine | 2591-86-8.
  • CDH Fine Chemicals India. N-FORMYL PIPERIDINE CAS NO 2591-86-8 MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. 1-Formyl-piperidine-4-carboxylic acid | 84163-42-8.
  • Chem-Impex. 1-Formylpiperidine.
  • ChemicalBook. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID Product Description.
  • Loba Chemie. (2022). N‐FORMYLPIPERIDINE Safety Data Sheet.
  • Wikipedia. N-Formylpiperidine.
  • University of Georgia Environmental Safety Division. RCRA Compliance FAQ.
  • Guidechem. N-Formylpiperidine 2591-86-8 wiki.
  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Piperidine.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • NextSDS. 1-FORMYL-PIPERIDINE-4-CARBONYL CHLORIDE — Chemical Substance Information.
  • Benchchem. Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • eCFR. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • ChemicalBook. (2026). 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • NextSDS. 1-(4-formylphenyl)piperidine-4-carboxylic acid hydrochloride — Chemical Substance Information.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Sigma-Aldrich. 1-Formylpiperidine 99 2591-86-8.

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling 1-Formylpiperidine-4-carbonitrile

Executive Summary & Chemical Profile 1-Formylpiperidine-4-carbonitrile () is a highly versatile building block widely utilized in advanced drug development and organic synthesis. While valuable for constructing complex a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Formylpiperidine-4-carbonitrile () is a highly versatile building block widely utilized in advanced drug development and organic synthesis. While valuable for constructing complex active pharmaceutical ingredients (APIs), it presents distinct logistical and toxicological challenges.

Unlike stable aromatic nitriles, aliphatic nitriles are uniquely hazardous because they can be enzymatically metabolized in vivo to release free cyanide ions ([1]). This guide provides researchers and drug development professionals with a causally-grounded, self-validating framework for the safe handling, storage, and disposal of this compound.

Hazard Causality & Toxicological Mechanisms

To effectively protect yourself, you must understand the specific mechanisms that make this chemical hazardous. The toxicity of 1-Formylpiperidine-4-carbonitrile is driven by its two primary functional groups:

  • The Aliphatic Nitrile (-CN): Upon systemic absorption (via inhalation of dust/vapors or dermal contact), aliphatic nitriles undergo oxidation by hepatic Cytochrome P450 enzymes. This forms an unstable cyanohydrin intermediate, which spontaneously decomposes to release free cyanide (CN⁻)[1]. Cyanide rapidly halts cellular respiration by inhibiting cytochrome c oxidase.

  • The Piperidine Backbone: Piperidine derivatives are inherently basic and act as severe contact irritants to the skin, eyes, and mucous membranes, causing localized chemical burns upon prolonged exposure ([2]).

MetabolicPathway nitrile 1-Formylpiperidine- 4-carbonitrile cyp450 Hepatic Cytochrome P450 (Oxidation) nitrile->cyp450 Absorption cyanohydrin Cyanohydrin Intermediate (Unstable) cyp450->cyanohydrin Metabolism cyanide Free Cyanide Ion (CN-) Release cyanohydrin->cyanide Spontaneous Decomposition toxicity Cytochrome c Oxidase Inhibition cyanide->toxicity Cellular Hypoxia

Caption: Metabolic pathway of aliphatic nitriles leading to cytochrome c oxidase inhibition.

Mandatory Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a guessing game; it is a calculated defense against specific exposure routes. The following table summarizes the quantitative and qualitative PPE requirements necessary to handle this compound safely ([3]).

PPE CategoryQuantitative SpecificationScientific Rationale (Causality)Replacement Protocol
Hand Protection Inner: 4-mil Nitrile Outer: 8-mil Butyl Rubber (Breakthrough >480 min)Nitrile provides dexterity; butyl rubber prevents permeation of organic amines and nitriles.Replace outer gloves immediately if contaminated or every 2 hours.
Eye/Face Protection ANSI Z87.1 / EN 166 Splash Goggles (0% venting)Piperidine derivatives cause severe ocular irritation and potential corneal damage[3].Inspect for micro-cracks before every shift.
Respiratory N95/P100 Particulate Respirator (APF 10 to 50)Prevents inhalation of airborne particulates that could lead to systemic cyanide poisoning[1].Discard after single use or if breathing resistance increases >15%.
Body Protection Flame-resistant lab coat (Fabric weight > 6 oz/yd²)Prevents dermal accumulation of dust, mitigating percutaneous absorption ([4]).Launder separately via certified hazmat service[3].

Operational Workflow: Self-Validating Handling Protocol

Every step in this handling protocol includes a validation checkpoint to ensure the system is functioning correctly before proceeding.

Protocol: Precision Weighing and Transfer

  • Environmental Validation (Fume Hood Check):

    • Action: Turn on the chemical fume hood and check the digital airflow monitor.

    • Self-Validation: The protocol is validated only if the face velocity reads between 0.4 m/s and 0.6 m/s . If the alarm sounds or the reading fluctuates, abort the procedure.

  • Static Elimination:

    • Action: Pass an anti-static zero-ion gun over the weighing spatula, the balance pan, and the chemical container.

    • Causality: Fine organic powders carry electrostatic charges that cause them to aerosolize when opened, drastically increasing inhalation risk.

  • Tare & Calibration Verification:

    • Action: Place a certified 1.000g calibration weight on the analytical balance.

    • Self-Validation: Proceed only if the balance reads exactly 1.000g ± 0.001g . This ensures quantitative integrity before introducing toxic material.

  • Material Transfer:

    • Action: Using the anti-static spatula, transfer the 1-Formylpiperidine-4-carbonitrile into a pre-tared, sealable vial. Seal the vial inside the fume hood before transporting it to the reaction vessel.

    • Causality: Sealing the secondary container prevents accidental aerosolization during transit across the laboratory.

Emergency Response & Spill Management

In the event of a spill, immediate, structured action is required to prevent systemic exposure to aliphatic nitriles.

SpillResponse start Spill Detected assess Assess Volume & Toxicity (Aliphatic Nitrile) start->assess evacuate Evacuate Area & Ensure Ventilation assess->evacuate If > 50g or highly concentrated ppe Don Maximum PPE (Respirator, Butyl Gloves) assess->ppe If < 50g (Manageable) evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain decontaminate Decontaminate Surface (Alkaline Hypochlorite) contain->decontaminate dispose Seal in Hazardous Waste Container decontaminate->dispose

Caption: Step-by-step spill response and containment workflow for aliphatic nitrile compounds.

Protocol: Chemical Spill Neutralization

  • Evacuation and Assessment: Immediately clear personnel from the vicinity. Assess if the spill is >50g (requires HAZMAT intervention) or <50g (manageable by trained lab personnel).

  • Don Emergency PPE: Upgrade to a full-face respirator with an organic vapor/particulate cartridge[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as some nitriles can react exothermically[4].

  • Decontamination: Apply a 5% sodium hypochlorite (bleach) solution made alkaline with sodium hydroxide to the spill area.

    • Causality: Alkaline hypochlorite oxidizes residual cyanide ions (from degraded nitrile) into relatively harmless cyanate (CNO⁻).

  • Verification: The spill is successfully managed when pH test strips of the decontaminated surface read neutral (pH 7) and no visible residue remains.

Disposal Plan

Improper disposal of nitriles can lead to severe environmental toxicity or dangerous reactions in waste streams ([5]).

  • Segregation: Collect all 1-Formylpiperidine-4-carbonitrile waste (including contaminated gloves and absorbent materials) in a dedicated, clearly labeled "Hazardous Organic Waste - Nitriles" high-density polyethylene (HDPE) container.

  • Incompatibility Warning: Never mix nitrile waste with strong acids.

    • Causality: Acids can hydrolyze nitriles or react with trace cyanide impurities to generate lethal Hydrogen Cyanide (HCN) gas[1].

  • Final Destruction: Transfer sealed containers to a licensed hazardous waste contractor for high-temperature incineration (>1000°C), which completely breaks down the molecule into CO₂, H₂O, and NOₓ.

References

  • Title: Nitrile - The MSDS HyperGlossary Source: Interactive Learning Paradigms, Incorporated (ILPI) URL: [Link]

  • Title: 1-Formylpiperidine-4-carbonitrile CAS: 1176419-76-3 Source: ChemBuyersGuide.com, Inc. URL: [Link]

  • Title: Safety Data Sheet - Piperidine Derivative Source: Pharma Source Direct URL: [Link]

  • Title: AC Clatter 900 WG Fungicide SDS (Nitrile Environmental Toxicity) Source: AXICHEM URL: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Formylpiperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Formylpiperidine-4-carbonitrile
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